UCM-13207
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(3-anilino-3-oxopropyl)-N-octylbenzamide |
InChI |
InChI=1S/C24H32N2O2/c1-2-3-4-5-6-13-19-26(24(28)21-14-9-7-10-15-21)20-18-23(27)25-22-16-11-8-12-17-22/h7-12,14-17H,2-6,13,18-20H2,1H3,(H,25,27) |
InChI Key |
BLQZCBCZOHGCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCC(=O)NC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
UCM-13207: A Targeted Approach to Hutchinson-Gilford Progeria Syndrome by Inhibition of Isoprenylcysteine Carboxylmethyltransferase
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging, with mortality typically occurring in the second decade of life due to cardiovascular complications. The molecular basis of HGPS lies in a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and methylated protein called progerin. Progerin accumulates at the nuclear lamina, causing a cascade of cellular defects, including nuclear abnormalities, DNA damage, and premature senescence. UCM-13207 is a novel, potent, and bioavailable small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a key enzyme in the final step of progerin maturation. By blocking the methylation of progerin, this compound disrupts its localization to the nuclear membrane, reduces its overall levels, and ameliorates the cellular and in vivo phenotypes associated with HGPS. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
The Molecular Target: Isoprenylcysteine Carboxylmethyltransferase (ICMT)
Progerin, like other prelamin A variants, undergoes a series of post-translational modifications at its C-terminal CaaX box. These modifications include farnesylation by farnesyltransferase (FTase), endoproteolytic cleavage of the last three amino acids by ZMPSTE24, and finally, carboxylmethylation of the now-exposed farnesylcysteine by ICMT. In HGPS, a cryptic splice site mutation results in a truncated prelamin A that cannot be cleaved by ZMPSTE24, leading to the accumulation of a permanently farnesylated and methylated progerin.
ICMT is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine. This final modification step is crucial for the proper localization and function of many signaling proteins, including RAS GTPases and progerin. The inhibition of ICMT presents a targeted therapeutic strategy to prevent the final maturation step of progerin, thereby mitigating its toxicity.
This compound: A Potent ICMT Inhibitor
This compound has been identified as a potent inhibitor of ICMT. In vitro enzymatic assays have demonstrated its efficacy in blocking ICMT activity.
dot
Mechanism of Action of this compound in HGPS
The therapeutic effect of this compound in HGPS is attributed to its ability to prevent the carboxylmethylation of farnesylated progerin. This inhibition leads to a cascade of beneficial downstream effects at the cellular level.
Delocalization of Progerin from the Nuclear Membrane
The permanent farnesylation and methylation of progerin increase its hydrophobicity, leading to its tight association with the inner nuclear membrane. This mislocalization disrupts the nuclear lamina, causing the characteristic misshapen nuclei observed in HGPS cells. This compound, by preventing methylation, reduces the affinity of progerin for the nuclear membrane, leading to its delocalization into the nucleoplasm.[1][2] This relocalization helps to restore a more normal nuclear architecture.
Reduction of Total Progerin Levels
Treatment with this compound has been shown to decrease the total cellular levels of progerin.[1][2] The exact mechanism for this reduction is still under investigation but may involve enhanced degradation of the improperly processed progerin precursor.
Amelioration of Cellular Hallmarks of Progeria
The delocalization and reduction of progerin by this compound lead to a significant improvement in the cellular phenotypes associated with HGPS. These improvements include:
-
Decreased DNA Damage: Progerin accumulation is linked to increased DNA damage and genomic instability. This compound treatment reduces the levels of DNA damage markers.[1][2]
-
Increased Cellular Viability: By mitigating the toxic effects of progerin, this compound enhances the viability and proliferative capacity of HGPS fibroblasts.[1][2]
dot
Preclinical Efficacy of this compound
The therapeutic potential of this compound has been evaluated in the LmnaG609G/G609G progeroid mouse model, which closely recapitulates the human HGPS phenotype.
In Vivo Effects in LmnaG609G/G609G Mice
Treatment of LmnaG609G/G609G mice with this compound resulted in significant improvements in multiple disease hallmarks:
-
Increased Body Weight and Grip Strength: Treated mice exhibited improved growth and muscle function.[1]
-
Extended Lifespan: this compound treatment led to a 20% increase in the lifespan of the progeroid mice.[1]
-
Decreased Tissue Senescence: A reduction in senescence markers was observed in various organs of the treated animals.[1]
-
Improved Cardiovascular Hallmarks: Notably, this compound treatment reduced progerin levels in aortic and endocardial tissues and increased the number of vascular smooth muscle cells (VSMCs), which are severely depleted in HGPS.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| ICMT Inhibition (IC50) | 1.4 µM | In vitro enzymatic assay | Marcos-Ramiro et al., 2021 |
| Progerin Delocalization | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |
| Reduction in Progerin Levels | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |
| Reduction in DNA Damage | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |
| Increase in Cell Viability | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |
Table 2: In Vivo Efficacy of this compound in LmnaG609G/G609G Mice
| Parameter | Outcome | Reference |
| Lifespan Extension | 20% increase | Marcos-Ramiro et al., 2021 |
| Body Weight | Significantly increased | Marcos-Ramiro et al., 2021 |
| Grip Strength | Enhanced | Marcos-Ramiro et al., 2021 |
| Progerin Levels in Aorta | Reduced | Marcos-Ramiro et al., 2021 |
| Vascular Smooth Muscle Cells | Increased number | Marcos-Ramiro et al., 2021 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro ICMT Inhibition Assay
-
Principle: Measurement of the transfer of a tritiated methyl group from [3H]S-adenosylmethionine to a farnesylated peptide substrate.
-
Reagents: Recombinant human ICMT, N-acetyl-S-farnesyl-L-cysteine (AFC) substrate, [3H]S-adenosylmethionine, this compound, scintillation cocktail.
-
Procedure:
-
Prepare a reaction mixture containing ICMT enzyme, AFC substrate, and varying concentrations of this compound in a suitable buffer.
-
Initiate the reaction by adding [3H]S-adenosylmethionine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the methylated AFC product into the organic phase.
-
Quantify the amount of radiolabeled product using liquid scintillation counting.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Cell Culture and Treatment
-
Cell Lines: Human HGPS patient-derived fibroblasts and LmnaG609G/G609G mouse embryonic fibroblasts (MEFs).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours) for different assays.
Immunofluorescence for Progerin Localization
-
Principle: Visualization of the subcellular localization of progerin using a specific antibody.
-
Procedure:
-
Grow cells on glass coverslips and treat with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for progerin.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear rim intensity versus nucleoplasmic intensity to assess delocalization.
-
References
UCM-13207: A Targeted Therapeutic Approach for Hutchinson-Gilford Progeria Syndrome
A Technical Guide for Researchers and Drug Development Professionals
Core Topic: Therapeutic Target of UCM-13207
This technical guide provides an in-depth analysis of the therapeutic target and mechanism of action of this compound, a novel small molecule inhibitor with significant potential for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS). HGPS is a rare, fatal genetic disorder characterized by accelerated aging, and this compound represents a promising new therapeutic strategy.[1][2]
The Therapeutic Target: Isoprenylcysteine Carboxylmethyltransferase (ICMT)
The primary therapeutic target of this compound is the enzyme Isoprenylcysteine Carboxylmethyltransferase (ICMT) .[1][2] ICMT is a key enzyme in the post-translational modification of proteins that contain a C-terminal "CAAX box" motif. In the context of HGPS, the inhibition of ICMT by this compound directly addresses the molecular pathology of the disease.
HGPS is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and methylated form of the lamin A protein, known as progerin .[3] Progerin accumulates at the nuclear lamina, causing nuclear blebbing, altered gene expression, and premature senescence. The final step in progerin's toxic modification is the methylation of its farnesylated cysteine residue, a reaction catalyzed by ICMT. By inhibiting ICMT, this compound prevents this crucial methylation step, leading to the delocalization of progerin from the nuclear membrane and a reduction in its cellular toxicity.[1][2]
Signaling Pathway of Progerin Production and the Role of this compound
The following diagram illustrates the post-translational modification of prelamin A to progerin and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from the seminal study by Marcos-Ramiro et al. in ACS Central Science (2021).
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| ICMT Inhibition (IC50) | - | 0.49 µM | Marcos-Ramiro et al., 2021 |
| Increase in Cell Viability | Progeroid Mouse Fibroblasts | >70% at 2 µM | Marcos-Ramiro et al., 2021 |
| Reduction in Progerin Levels | Human HGPS Fibroblasts | Significant decrease observed | Marcos-Ramiro et al., 2021 |
| Progerin Delocalization | Human HGPS Fibroblasts | Significant delocalization from nuclear rim | Marcos-Ramiro et al., 2021 |
Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)
| Parameter | Treatment Group | Result | p-value | Reference |
| Lifespan Extension | This compound | 20% increase | < 0.05 | Marcos-Ramiro et al., 2021 |
| Body Weight Increase | This compound | Significant increase vs. vehicle | < 0.0005 | Marcos-Ramiro et al., 2021 |
| Grip Strength Enhancement | This compound | Significant improvement vs. vehicle | - | Marcos-Ramiro et al., 2021 |
| Reduction in Tissue Senescence | This compound | Decreased in multiple organs | - | Marcos-Ramiro et al., 2021 |
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound. For complete details, refer to the original publication.
In Vitro ICMT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ICMT.
Methodology:
-
Human ICMT enzyme is incubated with a fluorescently labeled farnesylcysteine substrate and S-adenosyl-L-methionine (SAM), the methyl donor.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed, and the degree of substrate methylation is quantified by measuring the fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of progeroid cells.
Methodology:
-
Progeroid mouse fibroblasts or human HGPS fibroblasts are seeded in 96-well plates.
-
Cells are treated with this compound or a vehicle control for a specified period.
-
Cell viability is determined using a standard colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Absorbance is read on a plate reader, and cell viability is expressed as a percentage relative to the vehicle-treated control.
Immunofluorescence Staining for Progerin Localization
Objective: To visualize the subcellular localization of progerin in response to this compound treatment.
Methodology:
-
HGPS fibroblasts are grown on coverslips and treated with this compound or vehicle.
-
Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Non-specific binding is blocked with bovine serum albumin (BSA).
-
Cells are incubated with a primary antibody specific for progerin, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a confocal microscope.
In Vivo Efficacy Studies in a Progeroid Mouse Model
Objective: To evaluate the therapeutic effects of this compound in a preclinical model of HGPS.
Methodology:
-
LmnaG609G/G609G mice, a well-established model of progeria, are used.
-
Mice are treated with this compound or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection) on a regular schedule.
-
Body weight and grip strength are monitored throughout the study.
-
Lifespan is recorded, and survival curves are generated using the Kaplan-Meier method.
-
At the end of the study, tissues are collected for histological analysis to assess markers of senescence and progerin levels.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the in vitro and in vivo evaluation of this compound.
In Vitro Evaluation Workflow
In Vivo Evaluation Workflow
Conclusion
This compound is a potent and selective inhibitor of ICMT, a novel therapeutic target for Hutchinson-Gilford Progeria Syndrome. By preventing the final post-translational modification of progerin, this compound effectively reduces its cellular toxicity, leading to significant improvements in both cellular and animal models of the disease. The preclinical data strongly support the continued development of this compound as a promising new treatment for progeria.[1][2]
References
UCM-13207: A Potent Inhibitor of Progerin Processing for Hutchinson-Gilford Progeria Syndrome
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging, with death typically occurring in the early teenage years due to cardiovascular complications. The disease is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. Progerin accumulates at the nuclear lamina, disrupting nuclear architecture and function, which drives the premature aging phenotype. A promising therapeutic strategy for HGPS involves inhibiting the post-translational modification of progerin. This whitepaper provides a comprehensive technical overview of UCM-13207, a potent and specific small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), the enzyme responsible for the final step in progerin processing. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying biological pathways.
Introduction to Progerin and HGPS
Hutchinson-Gilford Progeria Syndrome is predominantly caused by a de novo point mutation (c.1824C>T) in exon 11 of the LMNA gene.[1] This mutation results in the activation of a cryptic splice site, leading to the production of a truncated form of prelamin A, known as progerin.[1][2] In the normal processing of prelamin A to mature lamin A, a farnesyl group is attached to the C-terminus, followed by endoproteolytic cleavage and carboxymethylation. A final cleavage step removes the farnesylated tail. However, progerin lacks the second cleavage site for the zinc metalloproteinase ZMPSTE24.[3] Consequently, progerin remains permanently farnesylated and carboxylmethylated, leading to its tight association with the inner nuclear membrane.[4][3] This accumulation disrupts the nuclear lamina, causing nuclear blebbing, altered chromatin organization, DNA damage, and premature cellular senescence.[4]
This compound: Mechanism of Action
This compound is a novel small-molecule inhibitor that specifically targets isoprenylcysteine carboxylmethyltransferase (ICMT).[5] ICMT is the enzyme that catalyzes the final step of progerin processing: the carboxylmethylation of the farnesylated cysteine at the C-terminus. By inhibiting ICMT, this compound prevents this methylation step. While the farnesyl group remains attached, the absence of the methyl group is thought to alter the affinity of progerin for the nuclear membrane, leading to its delocalization from the nuclear lamina into the nucleoplasm.[5] This delocalization alleviates the toxic effects of progerin at the nuclear envelope, reduces overall progerin protein levels, and restores a more normal cellular phenotype.[5][6]
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been demonstrated in both in vitro and in vivo models of HGPS. Treatment with this compound leads to significant improvements in cellular and organismal phenotypes associated with the disease.
Table 1: In Vitro Efficacy of this compound in HGPS Fibroblasts
| Parameter | Effect of this compound Treatment | Reference |
| Progerin Localization | Delocalization from the nuclear membrane | [5] |
| Total Progerin Levels | Diminished protein levels | [5] |
| DNA Damage | Decreased | [5] |
| Cellular Viability | Increased | [5][6] |
Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)
| Parameter | Effect of this compound Treatment | Reference |
| Lifespan | Extended by 20% | [5][6] |
| Body Weight | Increased | [5][6] |
| Grip Strength | Enhanced | [5][6] |
| Tissue Senescence | Decreased in multiple organs | [5] |
| Progerin Levels (Aorta) | Reduced | [5] |
| Vascular Smooth Muscle Cells | Increased number | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for Progerin Levels
This protocol is for the detection and quantification of progerin protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for progerin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Immunofluorescence for Progerin Localization
This protocol is for visualizing the subcellular localization of progerin.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound or a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against progerin in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody in blocking buffer for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope.
-
Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of HGPS cells.
-
Cell Seeding:
-
Seed HGPS patient-derived fibroblasts in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound to determine a dose-response curve. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the EC50 value.
-
Signaling Pathways and Logical Relationships
The accumulation of progerin at the nuclear lamina triggers a cascade of downstream signaling events that contribute to the HGPS phenotype. These include the activation of DNA damage response pathways and cellular senescence programs. This compound, by preventing the final maturation and promoting the delocalization of progerin, interrupts these pathological signaling cascades.
Conclusion
This compound represents a highly promising therapeutic candidate for the treatment of Hutchinson-Gilford Progeria Syndrome. By specifically inhibiting ICMT, it targets a crucial step in the pathogenic processing of progerin. The preclinical data robustly demonstrates its ability to ameliorate the cellular and organismal defects associated with HGPS. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to further investigate and potentially advance this compound or similar ICMT inhibitors towards clinical application for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic reduction of mTOR extends lifespan in a mouse model of Hutchinson‐Gilford Progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Base Editing Rescues Hutchinson-Gilford Progeria Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. The Defective Nuclear Lamina in Hutchinson-Gilford Progeria Syndrome Disrupts the Nucleocytoplasmic Ran Gradient and Inhibits Nuclear Localization of Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]
UCM-13207: A Novel Inhibitor of Isoprenylcysteine Carboxylmethyltransferase for the Treatment of Hutchinson-Gilford Progeria Syndrome
A Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of UCM-13207
Introduction
Hutchinson-Gilford Progeria Syndrome (HGPS) is an exceedingly rare and fatal genetic disorder characterized by accelerated aging in children. The molecular basis of HGPS lies in a point mutation within the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. The accumulation of progerin at the nuclear lamina disrupts nuclear architecture and function, driving the premature aging phenotype. A promising therapeutic strategy for HGPS involves the inhibition of enzymes responsible for the post-translational modification of progerin. This whitepaper details the discovery, synthesis, and preclinical evaluation of this compound, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a key enzyme in the progerin processing pathway.
Discovery and Rationale
The development of this compound was predicated on the hypothesis that inhibiting the final step of progerin maturation, specifically the methylation of its farnesylated cysteine residue by ICMT, would ameliorate the cellular and organismal defects associated with HGPS. By preventing this methylation, it was postulated that the mislocalization and toxic effects of progerin could be mitigated. This compound emerged from a medicinal chemistry campaign aimed at identifying novel small molecule inhibitors of ICMT with favorable pharmacological properties.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as detailed in the primary literature. The key steps are outlined below.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol is provided in the supplementary materials of the foundational research paper by Marcos-Ramiro et al. The general scheme involves the coupling of key intermediates to yield the final compound.
Mechanism of Action: Targeting the Progerin Pathway
This compound functions as a selective inhibitor of ICMT. This enzyme catalyzes the final step in the post-translational modification of farnesylated proteins, including progerin. By blocking ICMT activity, this compound prevents the methylation of the C-terminal farnesylcysteine of progerin. This inhibition leads to the delocalization of progerin from the nuclear rim and a reduction in its overall protein levels, thereby alleviating its toxic effects on the cell.
In-Depth Technical Guide to the Early-Stage Research of ICMT Inhibitor UCM-13207
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-13207, also known as compound 21, is a novel and potent small-molecule inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT). Early-stage research has identified this compound as a promising therapeutic candidate for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Core Concepts: Mechanism of Action and Therapeutic Rationale
HGPS is caused by a mutation in the LMNA gene, leading to the production of a truncated and toxic form of the lamin A protein called progerin. Progerin undergoes a series of post-translational modifications, including farnesylation and subsequent carboxylmethylation by ICMT. This final methylation step is crucial for progerin's localization to the nuclear lamina, where its accumulation leads to nuclear abnormalities, DNA damage, and premature cellular senescence.
This compound acts by specifically inhibiting ICMT, thereby preventing the final methylation of progerin. This inhibition leads to the mislocalization of progerin away from the nuclear rim and a reduction in its overall protein levels, ultimately ameliorating the cellular and organismal defects associated with HGPS.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from the early-stage research on this compound.
| Parameter | Value | Description | Source |
| ICMT Inhibition (in vitro) | |||
| IC50 | 1.4 µM | The half-maximal inhibitory concentration of this compound against human ICMT in an in vitro enzymatic assay.[1][2] | --INVALID-LINK-- |
| In Vivo Efficacy (LmnaG609G/G609G Mouse Model) | |||
| Lifespan Extension | ~20% | Increase in the median lifespan of progeroid mice treated with this compound compared to vehicle-treated controls.[4] | --INVALID-LINK-- |
| Mean Survival (Vehicle) | 134 days | The average lifespan of the untreated progeroid mouse model.[2] | --INVALID-LINK-- |
| Mean Survival (this compound) | 173 days | The average lifespan of the progeroid mouse model treated with this compound.[2] | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating ICMT inhibitors like this compound.
References
- 1. Author Guidelines [researcher-resources.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | C16H14F3NO | CID 874737 - PubChem [pubchem.ncbi.nlm.nih.gov]
UCM-13207: A Novel Therapeutic Approach Targeting Lamin A and Progerin in Hutchinson-Gilford Progeria Syndrome
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging. The disease is primarily caused by a point mutation in the LMNA gene, leading to the production of a toxic, farnesylated protein called progerin. Progerin accumulates at the nuclear lamina, disrupting nuclear architecture and function, which ultimately results in premature cellular senescence. This whitepaper provides a comprehensive technical overview of UCM-13207, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), and its effects on lamin A and progerin. This compound has emerged as a promising therapeutic agent for HGPS, demonstrating significant amelioration of disease phenotypes in preclinical models. This document details the underlying signaling pathways, presents quantitative data from key experiments in structured tables, and provides detailed experimental protocols for the methodologies cited.
Introduction: The Role of Lamin A and Progerin in HGPS
Lamin A is a critical component of the nuclear lamina, a protein meshwork that provides structural support to the nucleus and is involved in various nuclear processes, including DNA replication and repair, and gene regulation. The biosynthesis of lamin A involves a series of post-translational modifications of its precursor, prelamin A. One of these modifications is farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus. In healthy cells, the farnesylated C-terminus is cleaved off to produce mature, non-farnesylated lamin A.
In HGPS, a cryptic splice site mutation in the LMNA gene leads to the production of progerin, a truncated form of prelamin A that lacks the cleavage site for the zinc metalloprotease ZMPSTE24. Consequently, progerin remains permanently farnesylated and carboxymethylated, leading to its abnormal accumulation at the nuclear envelope. This accumulation disrupts the nuclear lamina, causing misshapen nuclei, altered chromatin organization, and impaired cellular function, which are the cellular hallmarks of HGPS.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT is the enzyme responsible for the final step in the post-translational modification of farnesylated proteins, including progerin. By inhibiting ICMT, this compound prevents the carboxymethylation of the farnesylcysteine residue on progerin. This inhibition leads to the delocalization of progerin from the nuclear membrane, a reduction in its overall protein levels, and a subsequent alleviation of its toxic effects.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on progerin processing.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been demonstrated in both in vitro and in vivo models of HGPS. The following tables summarize the key quantitative findings from studies on the LmnaG609G/G609G mouse model, which recapitulates many of the features of human HGPS.
Table 1: In Vivo Efficacy of this compound in LmnaG609G/G609G Mice
| Parameter | Vehicle-Treated | This compound-Treated | Percentage Change | p-value |
| Mean Lifespan (days) | 134 | 173 | +29.1% | 0.0001 |
| Maximum Lifespan (days) | 164 | 194 | +18.3% | N/A |
| Body Weight at 18 weeks (g) | ~12.5 | ~15.0 | ~+20% | <0.005 |
| Grip Strength at 18 weeks (N) | ~0.4 | ~0.6 | ~+50% | <0.05 |
Data compiled from Puente-Santamaría et al., 2021.
Table 2: Cellular Effects of this compound on Progerin
| Parameter | Control/Vehicle | This compound-Treated | Observations |
| Progerin Localization | Nuclear Rim | Delocalized from Nuclear Rim | Significant reduction in progerin association with the nuclear envelope. |
| Progerin Protein Levels | High | Significantly Reduced | Decreased total progerin protein levels observed by Western blot. |
| DNA Damage (γH2AX foci) | Increased | Decreased | Reduction in DNA damage markers in treated cells. |
| Cellular Viability | Reduced | Increased | Improved cell survival and proliferation in treated progeroid fibroblasts. |
Data compiled from Puente-Santamaría et al., 2021.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the effects of this compound.
In Vivo Treatment of LmnaG609G/G609G Mice
Objective: To assess the in vivo efficacy of this compound in a mouse model of HGPS.
Experimental Workflow:
Caption: Workflow for the in vivo assessment of this compound.
Protocol:
-
Animal Model: LmnaG609G/G609G mice were used as a model for HGPS.
-
Treatment Groups: Mice were randomly assigned to two groups: a vehicle control group and a this compound treatment group.
-
Drug Administration: Starting at 6 weeks of age, mice were treated daily with intraperitoneal injections of either vehicle or this compound at a dosage of 20 mg/kg body weight.
-
Phenotypic Analysis: Body weight and grip strength were measured weekly.
-
Lifespan Determination: Survival was monitored daily, and Kaplan-Meier survival curves were generated.
-
Tissue Collection: At the study endpoint, tissues such as the aorta and heart were harvested for histological and biochemical analysis.
Western Blot Analysis of Progerin and Lamin A/C
Objective: To quantify the protein levels of progerin and lamin A/C in cell or tissue lysates.
Protocol:
-
Protein Extraction: Cells or powdered tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against lamin A/C (which also detects progerin) and a loading control (e.g., GAPDH or β-actin).
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis was performed to quantify the relative protein levels.
Immunofluorescence Staining for Progerin Localization
Objective: To visualize the subcellular localization of progerin.
Protocol:
-
Cell Culture: Human or mouse fibroblasts were cultured on glass coverslips.
-
Treatment: Cells were treated with either vehicle or this compound for a specified duration (e.g., 24-48 hours).
-
Fixation: Cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.
-
Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against lamin A/C for 1 hour at room temperature.
-
Washing: Cells were washed three times with PBS.
-
Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Nuclei were counterstained with DAPI.
-
Mounting and Imaging: Coverslips were mounted on glass slides with an anti-fade mounting medium and imaged using a confocal microscope.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for HGPS. By inhibiting ICMT, this compound effectively reduces the cellular toxicity of progerin, leading to a notable improvement in the key hallmarks of the disease in preclinical models. The quantitative data and detailed protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of ICMT inhibitors.
Future studies should focus on optimizing the delivery and dosage of this compound for potential clinical applications. Furthermore, combination therapies targeting different aspects of HGPS pathology, such as farnesyltransferase inhibitors or drugs that enhance progerin clearance, may offer synergistic benefits. The continued investigation of this compound and similar compounds holds great promise for improving the quality of life and extending the lifespan of individuals with HGPS.
References
In-depth Technical Guide: UCM-13207, a Novel Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-13207 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). It has emerged as a significant research tool and a potential therapeutic agent, particularly in the context of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal premature aging disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development.
Chemical Structure and Properties
This compound, chemically known as N2-Octyl-N1-phenyl-N2-(pyridin-2-ylcarbonyl)-β-alaninamide, is a synthetic small molecule with the molecular formula C24H32N2O2 and a molecular weight of 380.53 g/mol .[1] Its chemical structure is depicted below.
Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Physicochemical and Biological Properties
| Property | Value | Reference |
| IUPAC Name | N2-Octyl-N1-phenyl-N2-(pyridin-2-ylcarbonyl)-β-alaninamide | |
| Molecular Formula | C24H32N2O2 | [1] |
| Molecular Weight | 380.53 g/mol | [1] |
| CAS Number | 1621536-10-4 | [1] |
| IC50 for ICMT | 1.4 µM |
Mechanism of Action: Inhibition of ICMT
This compound exerts its biological effects through the specific inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a crucial enzyme in the post-translational modification of a variety of proteins that contain a C-terminal "CaaX box" motif. This modification pathway is essential for the proper localization and function of these proteins, including the aberrant protein progerin, which is responsible for HGPS, and the Ras family of small GTPases, which are key regulators of cell signaling.
The post-translational processing of CaaX proteins involves a three-step enzymatic cascade:
-
Prenylation: A farnesyl or geranylgeranyl group is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.
-
Proteolysis: The "-aaX" tripeptide is cleaved by Ras converting enzyme 1 (RCE1).
-
Methylation: The carboxyl group of the now-terminal farnesylated or geranylgeranylated cysteine is methylated by ICMT.
This compound specifically targets the final methylation step. By inhibiting ICMT, this compound prevents the neutralization of the negative charge on the terminal cysteine's carboxyl group. This alteration in charge and hydrophobicity leads to the mislocalization of target proteins, disrupting their normal function.
Impact on Progerin Processing in HGPS
In Hutchinson-Gilford Progeria Syndrome, a point mutation in the LMNA gene leads to the production of a truncated and permanently farnesylated form of lamin A called progerin. The accumulation of farnesylated progerin at the nuclear lamina disrupts nuclear architecture, leading to cellular senescence and the severe symptoms of premature aging.
By inhibiting ICMT, this compound prevents the methylation of farnesylated progerin. This leads to the delocalization of progerin from the nuclear membrane, a reduction in its overall protein levels, decreased DNA damage, and an increase in the viability of progeroid cells.
Signaling pathway of progerin processing and the inhibitory effect of this compound.
Impact on Ras Signaling
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical signaling molecules that regulate cell proliferation, differentiation, and survival. Their proper function is dependent on their localization to the plasma membrane, which is facilitated by the CaaX post-translational modification pathway. Inhibition of ICMT by this compound leads to the mislocalization of Ras proteins from the plasma membrane to endomembranes, thereby attenuating their downstream signaling cascades.
ICMT-dependent Ras localization and signaling pathway inhibited by this compound.
Preclinical Efficacy in Progeria Models
This compound has demonstrated significant therapeutic potential in preclinical models of Hutchinson-Gilford Progeria Syndrome.
In Vitro Studies:
| Cell Type | Key Findings |
| Progeroid Mouse Fibroblasts | - Delocalization of progerin from the nuclear membrane- Decreased total progerin protein levels- Reduced DNA damage- Increased cellular viability |
| HGPS Patient-derived Fibroblasts | - Similar improvements in cellular hallmarks as observed in mouse cells |
In Vivo Studies (LmnaG609G/G609G progeroid mouse model):
| Parameter | Outcome of this compound Treatment |
| Body Weight | Significantly increased |
| Grip Strength | Enhanced |
| Lifespan | Extended by 20% |
| Tissue Senescence | Decreased in multiple organs |
| Cardiovascular Health | - Reduced progerin levels in aortic and endocardial tissue- Increased number of vascular smooth muscle cells (VSMCs) |
Detailed Experimental Protocols
In Vitro ICMT Inhibition Assay
This protocol is adapted from standard enzymatic assays for ICMT activity.
Materials:
-
Recombinant human ICMT enzyme (microsomal preparation)
-
S-(5'-adenosyl)-L-methionine (SAM), [3H]-labeled
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail and vials
-
Microplate reader (for scintillation counting)
Procedure:
-
Prepare a reaction mixture containing assay buffer, [3H]-SAM, and AFC in a microplate well.
-
Add this compound at various concentrations (typically in a serial dilution) to the wells. Include a DMSO vehicle control.
-
Initiate the reaction by adding the recombinant ICMT enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1% SDS).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]-SAM, and allow to dry.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the amount of incorporated [3H] using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Progerin Delocalization Assay (Immunofluorescence)
Materials:
-
HGPS patient-derived fibroblasts or progeroid mouse fibroblasts
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against lamin A/C (to detect progerin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed fibroblasts on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate the cells with the primary anti-lamin A/C antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the localization of progerin at the nuclear rim versus in the nucleoplasm or cytoplasm.
Western Blot Analysis of Progerin Levels
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against lamin A/C
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate the membrane with the primary anti-lamin A/C antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative levels of progerin.
Summary and Future Directions
This compound is a promising ICMT inhibitor with demonstrated efficacy in preclinical models of Hutchinson-Gilford Progeria Syndrome. Its ability to reverse key cellular and in vivo hallmarks of the disease highlights the therapeutic potential of targeting ICMT. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term safety and efficacy in more advanced preclinical models. The detailed methodologies and pathway visualizations provided in this guide are intended to support these ongoing research efforts and accelerate the development of novel therapies for progeria and potentially other diseases driven by aberrant protein prenylation and methylation.
References
Foundational Studies of Premature Aging: A Framework for Evaluating Novel Compounds like UCM-13207
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "UCM-13207." Therefore, this document provides a comprehensive technical guide on the foundational studies of premature aging, establishing a framework for the investigation and potential mechanism of action of a hypothetical therapeutic agent such as this compound. The data, protocols, and pathways described are based on established research in the field of premature aging.
Introduction to Premature Aging Syndromes
Premature aging, or progeria, encompasses a group of rare genetic disorders characterized by the rapid appearance of aging in childhood. These syndromes recapitulate many of the phenotypic and molecular hallmarks of physiological aging, albeit at an accelerated rate. Understanding the molecular underpinnings of these diseases provides invaluable insights into the fundamental mechanisms of aging and offers potential therapeutic targets for intervention.
The primary molecular and cellular defects in premature aging syndromes are interconnected and contribute to a systemic decline in tissue and organ function. These include reduced efficiency of DNA repair pathways, loss of genomic integrity, global loss of heterochromatin, altered metabolic signaling, increased mitochondrial production of reactive oxygen species (ROS), diminished activity of proteostasis-promoting pathways, and the activation of cellular senescence.[1]
Core Molecular Hallmarks of Premature Aging
The study of premature aging has been instrumental in defining the key pillars of the aging process. The following table summarizes these hallmarks, which are considered primary targets for therapeutic intervention.
| Hallmark of Aging | Description | Relevance in Premature Aging Syndromes | Potential Therapeutic Intervention |
| Genomic Instability | Increased frequency of mutations, chromosomal rearrangements, and DNA damage. | A central feature, often stemming from deficient DNA repair mechanisms. | Enhancement of DNA repair pathways. |
| Telomere Attrition | Progressive shortening of telomeres with each cell division, leading to replicative senescence. | Accelerated telomere shortening is observed in several progeroid syndromes. | Telomerase activation or alternative telomere lengthening mechanisms. |
| Epigenetic Alterations | Changes in DNA methylation, histone modification, and chromatin remodeling that alter gene expression. | Global loss of heterochromatin is a key finding.[1] | Epigenetic modifying drugs (e.g., HDAC inhibitors). |
| Loss of Proteostasis | Impaired function of protein quality control systems, leading to the accumulation of misfolded proteins. | Imbalance between proteotoxic insults and proteolytic pathways.[1] | Upregulation of chaperone proteins and autophagy. |
| Deregulated Nutrient Sensing | Alterations in metabolic signaling pathways such as the insulin/IGF-1 signaling (IIS) pathway. | The IIS cascade can impair autophagy by activating mTOR.[1] | Caloric restriction mimetics, mTOR inhibitors. |
| Mitochondrial Dysfunction | Reduced efficiency of oxidative phosphorylation (OXPHOS), increased ROS production, and accumulation of mtDNA mutations.[1] | Aberrantly swollen and fragmented mitochondria are observed.[1] | Mitochondrial-targeted antioxidants, mitophagy inducers. |
| Cellular Senescence | A state of irreversible cell cycle arrest, often accompanied by a pro-inflammatory secretory phenotype (SASP). | Accumulation of senescent cells contributes to tissue dysfunction. | Senolytics (drugs that selectively clear senescent cells). |
| Stem Cell Exhaustion | Decline in the regenerative capacity of tissues due to the depletion or functional impairment of adult stem cells. | A hallmark of aging that negatively impacts tissue homeostasis.[2] | Stem cell-based therapies, rejuvenation of the stem cell niche. |
| Altered Intercellular Communication | Changes in endocrine, paracrine, and juxtacrine signaling, leading to a pro-inflammatory state. | The SASP contributes to a local proinflammatory microenvironment.[2] | Anti-inflammatory agents, targeting of specific signaling molecules. |
Hypothetical Mechanism of Action for this compound
Based on the established mechanisms of premature aging, a novel therapeutic compound, this compound, could be hypothesized to act on one or more of the core pathways. A plausible mechanism would involve the modulation of cellular stress responses and the enhancement of cellular repair and maintenance processes.
Below is a diagram illustrating a potential signaling pathway through which this compound might exert its anti-aging effects by promoting autophagy and reducing cellular damage.
Caption: Hypothetical signaling pathway for this compound in promoting cellular health.
Experimental Protocols for Evaluating Anti-Aging Compounds
The preclinical evaluation of a compound like this compound would involve a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.
In Vitro Cellular Assays
Objective: To determine the effect of the compound on cellular hallmarks of aging using primary cells from premature aging models (e.g., Hutchinson-Gilford progeria syndrome fibroblasts).
Methodologies:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining:
-
Plate cells in 6-well plates and treat with varying concentrations of the compound or vehicle control.
-
After the treatment period, fix the cells with 2% formaldehyde/0.2% glutaraldehyde.
-
Wash the cells and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C without CO2.
-
Monitor for the development of blue color and quantify the percentage of stained cells.
-
-
Immunofluorescence for DNA Damage Markers (γH2AX):
-
Grow cells on coverslips and treat as described above.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA and incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Quantify the number and intensity of γH2AX foci per nucleus.
-
-
Western Blot for Autophagy Markers (LC3-II/LC3-I ratio):
-
Treat cells with the compound and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
-
Quantify band intensities and calculate the LC3-II/LC3-I ratio.
-
In Vivo Studies in Animal Models
Objective: To assess the systemic effects of the compound on the lifespan and healthspan of a premature aging mouse model (e.g., LmnaG609G/G609G mice).
Methodologies:
-
Lifespan and Healthspan Analysis:
-
Administer the compound or vehicle to a cohort of progeroid mice starting at an early age.
-
Monitor survival daily to generate Kaplan-Meier survival curves.
-
Assess healthspan parameters weekly, including body weight, grip strength, and kyphosis score.
-
-
Histopathological Analysis:
-
At the study endpoint, collect major organs (e.g., skin, aorta, bone).
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform histological staining (e.g., H&E, Masson's trichrome) to evaluate tissue morphology and fibrosis.
-
-
Biomarker Analysis:
-
Collect blood samples at various time points.
-
Measure levels of systemic inflammatory markers (e.g., IL-6, TNF-α) using ELISA.
-
Analyze metabolic parameters such as glucose and insulin levels.
-
Experimental Workflow Diagram
The following diagram outlines a typical preclinical to clinical workflow for the development of a novel anti-aging therapeutic.
Caption: Drug development workflow for an anti-aging therapeutic.
Conclusion
While specific data on this compound is not available, the established body of research on premature aging provides a clear roadmap for the investigation of novel therapeutics. A successful compound would likely target one or more of the core hallmarks of aging, such as promoting genomic stability, enhancing proteostasis, or reducing cellular senescence. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical and clinical evaluation of such a compound, with the ultimate goal of developing effective interventions for premature aging syndromes and potentially for age-related diseases in the general population.
References
UCM-13207: A Selective Isoprenylcysteine Carboxylmethyltransferase Inhibitor for Hutchinson-Gilford Progeria Syndrome
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. The disease is primarily caused by the production of a toxic, permanently farnesylated protein called progerin. Isoprenylcysteine carboxylmethyltransferase (Icmt) is a key enzyme involved in the post-translational modification of progerin, making it a promising therapeutic target. This document provides a comprehensive technical overview of UCM-13207, a potent and selective Icmt inhibitor. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Icmt inhibition for HGPS and other diseases involving prenylated proteins.
Introduction
Isoprenylcysteine carboxylmethyltransferase (Icmt) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate with a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This modification involves the methylation of the carboxyl group of the farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper subcellular localization and function of numerous proteins, including members of the Ras superfamily of small GTPases and lamin A.
In Hutchinson-Gilford Progeria Syndrome, a point mutation in the LMNA gene leads to the production of progerin, a truncated and permanently farnesylated form of lamin A. The accumulation of farnesylated progerin at the nuclear lamina disrupts nuclear architecture, leading to cellular senescence and the severe phenotypes associated with the disease. By inhibiting Icmt, the final methylation step of progerin is blocked. This leads to the mislocalization of progerin from the nuclear membrane, reducing its toxicity and ameliorating the cellular hallmarks of progeria.[1][2][3][4] this compound has emerged as a promising Icmt inhibitor with demonstrated efficacy in preclinical models of HGPS.[1][2][4]
This compound: Mechanism of Action
This compound acts as a selective inhibitor of Icmt. By blocking the methyltransferase activity of Icmt, this compound prevents the carboxylmethylation of isoprenylated proteins like progerin and Ras.[1][2] This inhibition leads to the accumulation of non-methylated, farnesylated proteins. In the context of HGPS, the lack of methylation on progerin results in its delocalization from the nuclear rim, a key step in mitigating its toxic effects.[1][2][3][4] Furthermore, the inhibition of Icmt affects the localization and signaling of other critical proteins, such as Ras, which are involved in cell proliferation and survival pathways.[1]
Signaling Pathway of Icmt Inhibition by this compound in HGPS
Caption: Mechanism of this compound in HGPS.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Reference |
| Icmt Inhibition IC50 | 1.4 µM | In vitro enzyme assay | [1][2] |
| Effect on Progerin Localization | Significant delocalization from nuclear membrane | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |
| Effect on Progerin Protein Levels | Significant reduction | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |
| Effect on DNA Damage | Significant decrease | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |
| Effect on Cellular Viability | Significant increase | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |
Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)
| Parameter | Outcome | Reference |
| Lifespan | 20% extension in both males and females | [1][2] |
| Body Weight | Increased | [1][2][4] |
| Grip Strength | Enhanced | [1][2][4] |
| Tissue Senescence | Decreased in multiple organs | [1][2][4] |
| Progerin Levels in Aorta | Reduced | [1][2][4] |
| Vascular Smooth Muscle Cells (VSMCs) | Increased number | [1][2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
In Vitro Icmt Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt.
Experimental Workflow
Caption: In Vitro Icmt Inhibition Assay Workflow.
Methodology:
-
Preparation of Reagents:
-
Prepare a microsomal fraction from cells overexpressing Icmt.
-
The reaction buffer typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., CHAPS).
-
Prepare stock solutions of S-adenosyl-L-[methyl-3H]methionine (radiolabeled methyl donor) and N-acetyl-S-farnesyl-L-cysteine (AFC, a model substrate).
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the microsomal fraction, reaction buffer, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding the AFC substrate and S-adenosyl-L-[methyl-3H]methionine.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding an acidic solution (e.g., hydrochloric acid).
-
-
Extraction and Quantification:
-
Extract the radiolabeled methylated AFC product using an organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the phases and transfer the organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of Icmt inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Progerin Localization Assay
This immunofluorescence-based assay assesses the effect of this compound on the subcellular localization of progerin.
Methodology:
-
Cell Culture and Treatment:
-
Culture HGPS patient-derived fibroblasts or fibroblasts from LmnaG609G/G609G mice on glass coverslips.
-
Treat the cells with this compound or vehicle control for a specified duration (e.g., 72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-containing buffer (e.g., Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for progerin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to determine the localization of the progerin signal (e.g., nuclear rim vs. nucleoplasm).
-
Quantify the percentage of cells showing progerin delocalization.
-
Conclusion
This compound is a selective Icmt inhibitor that has demonstrated significant therapeutic potential in preclinical models of Hutchinson-Gilford Progeria Syndrome. By preventing the final step in progerin post-translational modification, this compound effectively reduces the cellular toxicity of this aberrant protein. The in vitro and in vivo data strongly support the continued investigation of this compound and other Icmt inhibitors as a viable therapeutic strategy for HGPS. This technical guide provides a foundational understanding of this compound's mechanism, efficacy, and the experimental approaches used for its characterization, aiming to facilitate further research and development in this critical area.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 4. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Biological Activity of UCM-13207: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical investigations into UCM-13207, a novel small molecule inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT). This compound has emerged as a promising therapeutic candidate for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental processes.
Executive Summary
This compound is a potent and selective inhibitor of ICMT, an enzyme responsible for the final post-translational modification of the disease-causing protein progerin in HGPS. Initial studies have demonstrated that this compound effectively ameliorates the cellular and organismal defects associated with progeria. In vitro, the compound has been shown to delocalize progerin from the nuclear membrane, reduce its overall levels, decrease DNA damage, and improve cell viability in both mouse and human HGPS cell models. Subsequent in vivo studies using a progeroid mouse model have revealed that this compound treatment leads to significant improvements in key disease hallmarks, including increased body weight, enhanced grip strength, and a notable extension of lifespan. These initial findings strongly support the further development of this compound as a potential therapy for HGPS.
Quantitative Data Summary
The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value | Cell Line/System |
| ICMT Inhibition (IC50) | The half maximal inhibitory concentration of this compound against human ICMT. | 1.4 µM | Recombinant human ICMT in Sf9 membranes |
| Optimal Concentration for Proliferation | The concentration of this compound that showed the maximal effect in preserving the proliferation of progeroid cells. | 2 µM | Progeroid mouse fibroblasts |
Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)
| Parameter | Vehicle-Treated | This compound-Treated | Percentage Improvement |
| Mean Survival | 134 days | 173 days | ~29% |
| Maximum Survival | 164 days | 194 days | ~18% |
| Lifespan Extension | - | - | 20% |
Key Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are rooted in its ability to inhibit ICMT, thereby altering the post-translational modification of progerin. This intervention triggers a cascade of downstream events that collectively alleviate the cellular toxicity of progerin.
Progerin Processing and the Impact of this compound
In HGPS, a point mutation in the LMNA gene leads to the production of progerin, a truncated form of prelamin A. Progerin undergoes a series of post-translational modifications, including farnesylation and carboxymethylation by ICMT. This final step is critical for its localization to the nuclear lamina. By inhibiting ICMT, this compound prevents this carboxymethylation, leading to the mislocalization of progerin away from the nuclear rim. Furthermore, treatment with this compound has been observed to decrease the total levels of progerin, an effect mediated by the proteasome pathway.[1][2]
Downstream Cellular Effects
The inhibition of ICMT and subsequent reduction of toxic progerin at the nuclear lamina leads to several beneficial downstream effects. These include a reduction in DNA damage and an increase in cellular viability.[1][3] Furthermore, this compound treatment has been shown to increase the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[2]
References
Methodological & Application
No Information Available for UCM-13207
Following a comprehensive search, no publicly available scientific literature or data could be found for a compound designated "UCM-13207." As a result, the requested detailed Application Notes and Protocols, including in vitro assay methodologies, quantitative data summarization, and signaling pathway diagrams, cannot be generated.
The search for "this compound in vitro assay protocols," "this compound mechanism of action," "this compound signaling pathway," and "this compound quantitative data" did not yield any relevant results pertaining to a specific molecule or therapeutic agent. The search results were unrelated to chemical or biological research, instead pointing to academic programs, unrelated biological signaling pathways, and clinical trial information for different, named pharmaceutical compounds.
Without foundational information on the nature of this compound, its biological target, or its mechanism of action, it is not possible to provide the following as requested:
-
Data Presentation: No quantitative data exists in the public domain to summarize.
-
Experimental Protocols: Lacking knowledge of the compound's function, relevant and specific in vitro assays cannot be detailed.
-
Mandatory Visualization: Without an established signaling pathway or experimental workflow associated with this compound, no diagrams can be created.
It is possible that "this compound" is an internal compound identifier not yet disclosed in public research, a code that has been discontinued, or a typographical error.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain. If a different identifier or further details about the compound's class or target can be provided, a more successful search and subsequent generation of the requested content may be possible.
Application Notes and Protocols for UCM-13207 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UCM-13207, a selective inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT), in cell culture experiments. The protocols detailed below are based on findings from studies on Hutchinson-Gilford Progeria Syndrome (HGPS), a rare genetic disorder characterized by premature aging. This compound has been shown to ameliorate disease-related phenotypes in HGPS cells by preventing the post-translational modification of the disease-causing protein, progerin.
Mechanism of Action
This compound selectively inhibits ICMT, an enzyme responsible for the final step of prenyl-protein modification, specifically the carboxymethylation of a farnesylated cysteine residue at the C-terminus of certain proteins. In HGPS, the mutant lamin A protein, progerin, undergoes farnesylation and subsequent methylation by ICMT, which anchors it to the inner nuclear membrane, leading to nuclear abnormalities and cellular senescence. By inhibiting ICMT, this compound prevents progerin methylation, leading to its delocalization from the nuclear rim and a reduction in its overall levels, thereby mitigating its toxic effects.[1][2] This mechanism also affects other farnesylated proteins, such as those in the Ras superfamily, by altering their subcellular localization and downstream signaling.
Signaling Pathway
The signaling pathway affected by this compound is centered on the post-translational modification of farnesylated proteins. A simplified representation of this pathway is provided below.
Quantitative Data Summary
The effects of this compound on various cellular parameters in HGPS fibroblasts are summarized below.
| Cell Type | Treatment Concentration | Duration | Observed Effect | Quantitative Result | Reference |
| Human HGPS Fibroblasts | 10 µM | 72 hours | Increased Cell Viability | ~15% increase | [1] |
| Human HGPS Fibroblasts | 10 µM | 72 hours | Progerin Delocalization | Significant increase in nucleoplasmic progerin | [1] |
| Progeroid Mouse Fibroblasts | 10 µM | 72 hours | Reduced Progerin Levels | ~50% reduction | [1] |
| Human HGPS Fibroblasts | 10 µM | 72 hours | Decreased DNA Damage (γH2AX foci) | ~40% reduction | [1] |
| In vitro ICMT assay | N/A | N/A | ICMT Inhibition | IC50 = 1.4 µM |
Experimental Protocols
General Cell Culture Conditions
-
Cell Lines: Human HGPS patient-derived fibroblasts (e.g., AG01972) or progeroid mouse embryonic fibroblasts (MEFs) from LmnaG609G/G609G mice.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the viability of HGPS fibroblasts.
Materials:
-
HGPS fibroblasts
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed HGPS fibroblasts into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare working solutions of this compound in complete culture medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the this compound working solution or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 2: Immunofluorescence for Progerin Localization
This protocol details the steps to visualize the subcellular localization of progerin in HGPS fibroblasts following treatment with this compound.
Materials:
-
HGPS fibroblasts
-
Glass coverslips in a 24-well plate
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-progerin antibody (e.g., mouse anti-lamin A (progerin) antibody)
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HGPS fibroblasts onto glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency after treatment.
-
Allow cells to attach overnight.
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 72 hours.
-
Wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-progerin antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the localization of the progerin signal (nuclear rim vs. nucleoplasm).
Protocol 3: Western Blotting for Progerin and Lamin A/C Levels
This protocol is for quantifying the protein levels of progerin and lamin A/C in HGPS fibroblasts after this compound treatment.
Materials:
-
HGPS fibroblasts
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-lamin A/C antibody (detects both lamin A, lamin C, and progerin), anti-GAPDH or β-actin antibody (as a loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HGPS fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with 10 µM this compound or vehicle (DMSO) for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-lamin A/C antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody (anti-GAPDH or β-actin).
-
Quantify the band intensities using image analysis software and normalize the progerin and lamin A/C levels to the loading control.
These protocols provide a foundation for investigating the effects of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for UCM-13207 in LmnaG609G/G609G Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. It is most commonly caused by a point mutation in the LMNA gene, leading to the production of a toxic protein called progerin. The LmnaG609G/G609G mouse model recapitulates many of the key features of human HGPS, making it an invaluable tool for preclinical research. UCM-13207 is an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of progerin. Inhibition of ICMT has emerged as a promising therapeutic strategy to mitigate the cellular toxicity of progerin. These application notes provide detailed protocols for the preparation and administration of this compound to LmnaG609G/G609G mice based on published preclinical studies.
Quantitative Data Summary
Treatment of LmnaG609G/G609G mice with this compound has demonstrated significant improvements in several key progeroid phenotypes. The following table summarizes the quantitative outcomes from a pivotal study.
| Parameter | Vehicle-Treated LmnaG609G/G609G Mice | This compound-Treated LmnaG609G/G609G Mice | Percentage Improvement | Reference |
| Mean Lifespan | 134 days | 173 days | ~29% increase | [1] |
| Survival at 140 days | Not reported | 100% | - | [2] |
| Body Weight | Significantly lower than wild-type | Significantly improved compared to vehicle | - | [1] |
| Grip Strength | Reduced compared to wild-type | Enhanced compared to vehicle | - | [1] |
Signaling Pathway
This compound acts by inhibiting the enzyme Isoprenylcysteine Carboxylmethyltransferase (ICMT). This enzyme is crucial for the final maturation step of farnesylated proteins, including the toxic progerin protein implicated in HGPS. By blocking ICMT, this compound prevents the carboxylmethylation of progerin, leading to its mislocalization from the nuclear lamina and promoting its degradation. This alleviates the downstream cellular defects associated with HGPS.
Caption: Mechanism of action of this compound in inhibiting progerin toxicity.
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of a this compound solution for intraperitoneal administration to mice.
Materials:
-
This compound (powder)
-
N,N-dimethylacetamide (DMA)
-
Solutol® HS 15
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Vehicle Preparation:
-
In a sterile, light-protected container, prepare the vehicle solution by mixing:
-
5% N,N-dimethylacetamide (DMA)
-
10% Solutol® HS 15
-
85% Sterile Saline
-
-
Vortex the solution thoroughly until it is clear and homogenous.
-
-
This compound Formulation:
-
Calculate the required amount of this compound to achieve a final concentration that allows for the administration of 40 mg/kg in a suitable injection volume (e.g., 100 µL).
-
Weigh the calculated amount of this compound powder and place it in a sterile, light-protected vial.
-
Add the prepared vehicle to the this compound powder.
-
Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile, light-protected vial.
-
-
Storage:
-
Store the prepared this compound formulation and the vehicle at 4°C, protected from light.
-
It is recommended to prepare fresh solutions weekly.
-
Administration of this compound to LmnaG609G/G609G Mice
This protocol outlines the intraperitoneal administration of this compound to the LmnaG609G/G609G mouse model.
Materials:
-
LmnaG609G/G609G mice
-
This compound formulation (40 mg/kg)
-
Vehicle solution
-
Insulin syringes (or other appropriate syringes for intraperitoneal injection)
-
Animal scale
Procedure:
-
Animal Handling:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
House the mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
-
Dosing:
-
Weigh each mouse accurately before each injection to calculate the precise volume of the this compound formulation to be administered.
-
The recommended dosage is 40 mg/kg .
-
Administer the this compound formulation or the vehicle control via intraperitoneal (IP) injection .
-
-
Treatment Schedule:
-
Injections should be performed three times per week .
-
The treatment duration will depend on the experimental endpoint. For lifespan studies, treatment is typically continued until the humane endpoint is reached. For other phenotypic assessments, a shorter duration may be appropriate.
-
-
Monitoring:
-
Monitor the mice regularly for any signs of toxicity or adverse effects.
-
Record body weight and other relevant health parameters throughout the study.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in LmnaG609G/G609G mice.
Caption: Experimental workflow for this compound treatment in LmnaG609G/G609G mice.
References
Application Notes and Protocols for Assessing the Efficacy of UCM-13207 in Fibroblasts
For Research Use Only
Introduction
Fibroblasts are critical players in tissue homeostasis and wound healing, and their dysregulation is a hallmark of various fibrotic diseases and cancer. Assessing the efficacy of novel therapeutic compounds on fibroblast function is a crucial step in drug development. This document provides a comprehensive set of protocols and application notes for evaluating the effects of a hypothetical compound, UCM-13207, on primary human fibroblasts. The methodologies described herein are designed to be adaptable for other compounds and fibroblast cell types.
These protocols cover key aspects of fibroblast biology, including cell viability, proliferation, cellular senescence, and the production of extracellular matrix components. Detailed experimental procedures, data presentation guidelines, and visual representations of workflows and signaling pathways are provided to guide researchers in their investigations.
Key Experimental Assays
A series of in vitro assays are outlined to provide a thorough assessment of this compound's effects on fibroblasts. These include:
-
MTT Assay: To determine the impact on cell viability and identify potential cytotoxicity.
-
BrdU Proliferation Assay: To measure the rate of DNA synthesis and assess the anti-proliferative effects.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: To detect the induction of cellular senescence.
-
Sirius Red Staining: To quantify collagen deposition, a key marker of fibrosis.
-
Immunofluorescence for α-Smooth Muscle Actin (α-SMA): To assess the differentiation of fibroblasts into profibrotic myofibroblasts.
-
Western Blot Analysis: To investigate the modulation of key signaling pathways involved in fibroblast activation and function.
Data Presentation
For each assay, quantitative data should be collected and summarized in a clear and organized manner to facilitate comparison between different treatment conditions. The following tables provide templates for data presentation.
Table 1: Effect of this compound on Fibroblast Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Fibroblast Proliferation (BrdU Assay)
| This compound Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation (Relative to Control) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Effect of this compound on Fibroblast Senescence (SA-β-gal Staining)
| This compound Concentration (µM) | % SA-β-gal Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 4: Effect of this compound on Collagen Deposition (Sirius Red Staining)
| This compound Concentration (µM) | Absorbance (540 nm) (Mean ± SD) | % Collagen Content (Relative to Control) |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 5: Effect of this compound on α-SMA Expression (Immunofluorescence)
| This compound Concentration (µM) | % α-SMA Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 6: Effect of this compound on Key Signaling Proteins (Western Blot)
| This compound Concentration (µM) | Relative Protein Expression (Normalized to Loading Control) |
| Protein 1 (e.g., p-Akt) | |
| 0 (Vehicle Control) | 1.0 |
| 10 | |
| 50 | |
| Protein 2 (e.g., total Akt) | |
| 0 (Vehicle Control) | 1.0 |
| 10 | |
| 50 |
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[1][2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
BrdU Cell Proliferation Assay
Principle: This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[4][5]
Protocol:
-
Seed fibroblasts in a 96-well plate and treat with this compound as described for the MTT assay.
-
During the final 2-24 hours of treatment, add BrdU labeling solution (typically 10 µM) to each well.[4][6]
-
Remove the labeling solution and fix the cells with a fixing/denaturing solution (e.g., 3.7% formaldehyde followed by HCl treatment) for 30 minutes at room temperature.[6][7]
-
Wash the wells with PBS and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.[6]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[6]
-
Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[6]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Principle: Senescent cells exhibit increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0. This allows for their detection using the chromogenic substrate X-gal, which produces a blue precipitate in senescent cells.[8][9][10]
Protocol:
-
Seed fibroblasts in 6-well plates or on coverslips and treat with this compound.
-
Wash the cells twice with PBS.
-
Fix the cells with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 3-5 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other salts in a citrate/phosphate buffer at pH 6.0) to the cells.[11]
-
Incubate the cells at 37°C (not in a CO2 incubator) for 12-16 hours, or until a blue color develops in some cells.[8][9]
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Sirius Red Collagen Staining
Principle: Sirius Red is a strong anionic dye that binds specifically to the basic amino acid residues of collagen fibers. When viewed under polarized light, thicker collagen fibers appear red-orange, while thinner fibers appear green. The dye can be eluted and quantified spectrophotometrically.[12][13]
Protocol:
-
Culture and treat fibroblasts in multi-well plates until they are confluent and have deposited a significant amount of extracellular matrix.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes.
-
Wash with distilled water and stain with Picro-Sirius Red solution for 1 hour.[12][13]
-
Wash the wells with acidified water (e.g., 0.5% acetic acid) to remove unbound dye.[12]
-
Acquire images using a light microscope.
-
To quantify, elute the stain with a destaining solution (e.g., 0.1 M NaOH) and measure the absorbance of the eluate at 540 nm.[14]
Immunofluorescence for α-Smooth Muscle Actin (α-SMA)
Principle: Immunofluorescence uses specific antibodies to visualize the localization of target proteins within cells. α-SMA is a key marker for the differentiation of fibroblasts into myofibroblasts, which are highly contractile and play a major role in fibrosis.[15][16]
Protocol:
-
Seed and treat fibroblasts on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour.[17]
-
Incubate with a primary antibody against α-SMA (e.g., rabbit anti-α-SMA) overnight at 4°C.[17]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[17]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.[18][19]
Protocol:
-
Culture and treat fibroblasts as desired.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[21]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21]
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, Akt, α-SMA) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. telomer.com.tr [telomer.com.tr]
- 9. buckinstitute.org [buckinstitute.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. med.emory.edu [med.emory.edu]
- 13. stainsfile.com [stainsfile.com]
- 14. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emulatebio.com [emulatebio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for UCM-13207 in Progeria Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. The disease is caused by a point mutation in the LMNA gene, leading to the production of a toxic protein called progerin. Progerin is a permanently farnesylated and carboxylmethylated form of lamin A, which accumulates at the nuclear lamina, causing nuclear abnormalities, DNA damage, and premature senescence.[1][2][3]
UCM-13207 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a key enzyme in the post-translational modification of progerin. By inhibiting ICMT, this compound prevents the final carboxylmethylation step of progerin, leading to its delocalization from the nuclear membrane and a reduction in its cellular toxicity.[1][3] These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo models of progeria, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
This compound targets the final step in the post-translational modification of progerin. The inhibition of ICMT by this compound leads to the accumulation of non-carboxylmethylated progerin, which is then mislocalized from the nuclear rim. This reduces the detrimental effects of progerin on nuclear architecture and function.[1][2]
Quantitative Data Summary
In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| ICMT Inhibition (IC50) | Recombinant Human ICMT | 1.4 µM | [1] |
| Cell Viability Increase | LmnaG609G/G609G MEFs | Significant at 5 µM | [1] |
| Reduction in DNA Damage (γH2AX foci) | LmnaG609G/G609G MEFs | ~50% reduction at 5 µM | [1] |
| Progerin Delocalization | HGPS Patient Fibroblasts | Observed at 5 µM | [1] |
In Vivo Efficacy in LmnaG609G/G609G Mouse Model
| Parameter | Treatment Group | Control Group | Improvement | Reference |
| Mean Lifespan | 173 days | 134 days | ~29% increase | [1] |
| Maximum Lifespan | 194 days | 164 days | 18% increase | [1] |
| Body Weight at 18 weeks | ~15 g (males), ~13 g (females) | ~12 g (males), ~10 g (females) | Significant increase | [1] |
| Grip Strength at 18 weeks | ~0.4 N | ~0.25 N | ~60% increase | [1] |
| Senescence-Associated β-galactosidase (SA-β-gal) positive cells in aorta | ~10% | ~25% | ~60% reduction | [1] |
| Vascular Smooth Muscle Cell (VSMC) count in aorta | Significantly increased | Depleted | Restoration of VSMCs | [1] |
Experimental Protocols
In Vitro Treatment of Progeroid Fibroblasts
This protocol is designed for the treatment of primary mouse embryonic fibroblasts (MEFs) from LmnaG609G/G609G mice or human HGPS patient-derived fibroblasts.
1. Cell Culture:
-
Culture fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
3. Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for western blotting, 96-well plates for viability assays, or chamber slides for immunofluorescence).
-
Allow cells to adhere for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours for viability and DNA damage assays).
4. Endpoint Analysis:
-
Cell Viability: Assess using a standard MTS or MTT assay.
-
DNA Damage: Fix cells and perform immunofluorescence staining for γH2AX.
-
Progerin Localization: Fix cells and perform immunofluorescence staining for Lamin A/C to visualize progerin at the nuclear rim.
In Vivo Treatment of LmnaG609G/G609G Mice
This protocol describes the long-term treatment of the LmnaG609G/G609G progeroid mouse model with this compound.
1. Animal Model:
-
Use homozygous LmnaG609G/G609G mice and wild-type littermates as controls.
-
House animals in a specific pathogen-free facility with ad libitum access to food and water.
2. This compound Formulation:
-
Prepare a suspension of this compound in a vehicle solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water.
3. Treatment Regimen:
-
Begin treatment at 5 weeks of age.
-
Administer this compound at a dose of 25 mg/kg body weight via oral gavage.
-
Treat animals once daily, five days a week.
-
Administer the vehicle solution to the control group following the same regimen.
4. Monitoring and Endpoint Analysis:
-
Lifespan: Monitor animals daily and record the date of death to generate Kaplan-Meier survival curves.
-
Body Weight: Measure body weight weekly.
-
Grip Strength: Assess forelimb grip strength using a grip strength meter at regular intervals (e.g., every 2 weeks).
-
Histopathology and Senescence: At the end of the study or at specific time points, euthanize a subset of mice and collect tissues (e.g., aorta, heart, liver) for histological analysis and SA-β-gal staining.
-
Cardiovascular Analysis: Perform immunohistochemistry on aortic sections to quantify VSMC numbers and progerin levels.
References
Application Notes and Protocols for UCM-13207 Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-13207 is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including progerin. Progerin is a mutated form of lamin A that causes Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. This compound has emerged as a promising therapeutic candidate for HGPS by mitigating the cellular toxicity of progerin. These application notes provide a detailed overview of the experimental design for cellular studies involving this compound, including protocols for key assays and data presentation.
Mechanism of Action
This compound targets ICMT, the enzyme responsible for the final methylation step in the processing of farnesylated proteins like progerin. In HGPS, the accumulation of permanently farnesylated and methylated progerin at the nuclear lamina leads to nuclear abnormalities, DNA damage, and premature cellular senescence. By inhibiting ICMT, this compound prevents the methylation of progerin. This disruption in post-translational modification is believed to alter progerin's localization and reduce its toxic effects, ultimately improving cellular health and function.[1][2][3][4][5]
Data Presentation
Table 1: Cellular Phenotypes in Response to this compound Treatment
| Cellular Phenotype | Cell Type | This compound Concentration | Observed Effect | Reference |
| Cell Viability | Progeroid Mouse Fibroblasts | 2 µM | Increased cell viability | [4] |
| Progerin Delocalization | Progeroid Mouse Fibroblasts | 2 µM, 10 µM | Mislocalization of progerin from the nuclear membrane | [4] |
| Progerin Levels | Progeroid Mouse Fibroblasts | 2 µM, 10 µM | Decreased total progerin levels | [4] |
| DNA Damage | Progeroid Mouse Fibroblasts | Not specified | Decreased DNA damage | [4] |
| Cell Proliferation | Human HGPS Fibroblasts | Not specified | Increased proliferation rate | [4] |
| Cellular Senescence | Human HGPS Fibroblasts | Not specified | Delayed overall senescence | [4] |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To maintain and treat progeroid mouse fibroblasts and human HGPS fibroblasts with this compound.
Materials:
-
Progeroid mouse fibroblasts (LmnaG609G/G609G) and wild-type counterparts
-
Human HGPS fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 2 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
Immunofluorescence for Progerin Localization
Objective: To visualize the subcellular localization of progerin in response to this compound treatment.
Materials:
-
Treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against progerin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody against progerin (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Western Blotting for Progerin Levels
Objective: To quantify the total levels of progerin protein following this compound treatment.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against progerin and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against progerin and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the progerin levels to the loading control.
Visualizations
Caption: this compound inhibits ICMT, preventing progerin methylation and its toxic accumulation.
Caption: Workflow for cellular studies of this compound in progeria models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome | eLife [elifesciences.org]
- 5. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for Progerin Levels after UCM-13207 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. The disease is primarily caused by a point mutation in the LMNA gene, leading to the production of a toxic, truncated protein called progerin. Progerin accumulates in the cell nucleus, causing a cascade of cellular damage. UCM-13207 is a novel inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of progerin.[1] Inhibition of ICMT by this compound has been shown to reduce progerin levels, suggesting a promising therapeutic strategy for HGPS.[1][2]
These application notes provide a detailed protocol for the analysis of progerin protein levels in cell lysates using Western blotting following treatment with this compound.
Data Presentation
Table 1: Summary of this compound Effects on Progerin Levels
| Treatment | Cell/Tissue Type | Observed Effect on Progerin Levels | Reference |
| This compound | Fibroblasts from progeroid mice | Diminished total protein levels | [1] |
| This compound | Patient-derived cells | Diminished total protein levels | [1] |
| This compound | Aortic and endocardial tissue (progeroid mouse model) | Reduced progerin levels | [1][2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound inhibits the enzyme isoprenylcysteine carboxylmethyltransferase (ICMT). This enzyme is responsible for the final step in the post-translational modification of progerin, specifically the methylation of the farnesylated cysteine at its C-terminus. By inhibiting ICMT, this compound prevents this methylation, leading to a reduction in mature, toxic progerin.
Caption: this compound inhibits ICMT, reducing progerin methylation and levels.
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze progerin levels.
Caption: Workflow for progerin detection by Western blot.
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture HGPS patient-derived fibroblasts or other relevant cell lines in appropriate media and conditions.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
Protein Extraction
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
Western Blotting
-
SDS-PAGE:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Lamin A/C (which also detects progerin) diluted in blocking buffer overnight at 4°C with gentle agitation. A typical dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the progerin band intensity to a loading control such as β-actin or GAPDH.
-
References
Application Note: Measuring the Effects of a Novel Compound on Nuclear Morphology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The morphology of the cell nucleus is a critical indicator of cellular health and function. In many diseases, including cancer, the nucleus exhibits significant alterations in size and shape. These changes can be indicative of underlying pathological processes, such as altered chromatin condensation and cytoskeletal defects. Consequently, the analysis of nuclear morphology has become a valuable tool in disease diagnosis and prognosis. Furthermore, identifying compounds that can modulate nuclear morphology is a promising avenue for the development of novel therapeutics.
This document provides a detailed protocol for assessing the effects of a novel compound, herein referred to as "Compound X," on the nuclear morphology of cultured cells. The described methods include cell culture, fluorescence microscopy, image acquisition, and quantitative image analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a suitable cell line and subsequent treatment with Compound X.
-
Cell Line Selection: Human breast epithelial cells (e.g., MCF-10A) or other adherent cell lines with a consistent nuclear morphology are recommended.
-
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin)
-
Compound X (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Multi-well imaging plates (e.g., 96-well black-walled, clear-bottom plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
-
Procedure:
-
Seed cells into 96-well imaging plates at a density that ensures they are sub-confluent at the time of imaging.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of Compound X in complete cell culture medium. A vehicle control should be prepared with the same final concentration of the solvent.
-
Carefully remove the medium from the wells and replace it with the medium containing Compound X or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Immunofluorescence Staining
This protocol details the staining of the nucleus and other cellular components for visualization.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
(Optional) Primary and fluorescently-labeled secondary antibodies for other targets (e.g., anti-lamin A/C, phalloidin for F-actin).
-
-
Procedure:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
(If staining for other targets) Block non-specific antibody binding with 1% BSA for 1 hour.
-
(If staining for other targets) Incubate with primary antibody diluted in 1% BSA overnight at 4°C.
-
(If staining for other targets) Wash three times with PBS.
-
(If staining for other targets) Incubate with fluorescently-labeled secondary antibody diluted in 1% BSA for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei by incubating with a nuclear stain (e.g., 1 µg/mL DAPI) for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add a final volume of PBS to each well for imaging.
-
Image Acquisition
This protocol describes the process of acquiring high-quality images for analysis.
-
Equipment:
-
High-content imaging system or a confocal microscope.
-
-
Procedure:
-
Use a 20x or 40x objective for optimal resolution of nuclear details.
-
Acquire images in the appropriate channels for the chosen fluorescent stains (e.g., blue channel for DAPI/Hoechst).
-
Ensure that the images are not saturated and have a good signal-to-noise ratio.
-
Acquire multiple images from different fields within each well to ensure a representative sample of the cell population.
-
Image Analysis and Quantification
This protocol outlines the steps for quantifying nuclear morphology from the acquired images.
-
Software:
-
Image analysis software such as ImageJ/Fiji with appropriate plugins, CellProfiler, or custom MATLAB scripts.
-
-
Procedure:
-
Segmentation: Use an automated thresholding algorithm to segment the nuclei from the background in the nuclear stain channel.
-
Measurement: For each segmented nucleus, measure a variety of morphological parameters.
-
Data Export: Export the quantitative data for statistical analysis.
-
Data Presentation
The quantitative data on nuclear morphology should be summarized in a clear and structured table.
| Parameter | Description | Vehicle Control (Mean ± SD) | Compound X (1 µM) (Mean ± SD) | Compound X (10 µM) (Mean ± SD) |
| Area | The 2D area of the nucleus in µm². | 150.2 ± 15.8 | 145.6 ± 16.2 | 120.9 ± 14.1 |
| Perimeter | The length of the nuclear boundary in µm. | 45.3 ± 5.1 | 55.8 ± 6.3 | 70.4 ± 8.9 |
| Circularity | A measure of roundness (4π * Area / Perimeter²). A value of 1.0 indicates a perfect circle. | 0.92 ± 0.05 | 0.81 ± 0.08 | 0.65 ± 0.12 |
| Aspect Ratio | The ratio of the major axis to the minor axis. | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.9 ± 0.3 |
| Solidity | The ratio of the nuclear area to the convex hull area. A measure of nuclear envelope invaginations. | 0.98 ± 0.02 | 0.91 ± 0.06 | 0.82 ± 0.09 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for Compound X's effect on nuclear morphology.
Experimental Workflow
Caption: Experimental workflow for assessing nuclear morphology changes.
Troubleshooting & Optimization
Optimizing UCM-13207 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of UCM-13207 in in vitro studies. This compound is a selective inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT), a key enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. Proper concentration and handling are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT). ICMT is the terminal enzyme in a series of post-translational modifications of proteins that possess a C-terminal CaaX motif. By inhibiting ICMT, this compound prevents the methylation of isoprenylated proteins, such as those in the Ras family. This inhibition can disrupt their proper localization and signaling functions, impacting downstream pathways like the MAPK and PI3K/AKT signaling cascades. This can lead to various cellular effects, including cell cycle arrest and apoptosis.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on published studies, a good starting point for in vitro experiments is in the low micromolar range. For instance, studies on fibroblasts from progeroid mice have used 10 µM, while experiments with human Hutchinson-Gilford Progeria Syndrome (HGPS) fibroblasts have utilized a concentration of 2 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to use high-quality, anhydrous DMSO to ensure complete dissolution. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is described as a selective ICMT inhibitor, as with any pharmacological inhibitor, the possibility of off-target effects should be considered. It is advisable to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally related but inactive compound, if available. Comparing the effects of this compound with genetic knockdown of ICMT (e.g., using siRNA or shRNA) can also help to confirm that the observed phenotypes are on-target.
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment, testing a wider range of concentrations (e.g., from 0.1 µM to 50 µM) to determine the EC50 or IC50 for your endpoint of interest.
-
-
Possible Cause 2: Inactive Compound. The this compound may have degraded due to improper storage or handling.
-
Solution: Ensure that the stock solution was stored correctly at -20°C or -80°C and that it has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound if necessary.
-
-
Possible Cause 3: Cell Line Insensitivity. Your cell line may not be sensitive to ICMT inhibition.
-
Solution: Verify that the target protein, ICMT, is expressed in your cell line. Additionally, confirm that the downstream signaling pathways you are investigating are active and relevant in your cellular model.
-
Issue 2: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you have a vehicle control with the same DMSO concentration to assess its effect on cell viability.
-
-
Possible Cause 2: High Cell Line Sensitivity. Your cell line may be particularly sensitive to the inhibition of the ICMT pathway.
-
Solution: Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a finer titration of this compound at lower concentrations to identify a non-toxic working range.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in published in vitro studies.
| Cell Type | Organism | Concentration | Observed Effect | Reference |
| Progeroid Mouse Fibroblasts | Mouse | 10 µM | Increased cellular viability | [1] |
| HGPS Fibroblasts | Human | 2 µM | Increased cellular viability | [1] |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol outlines a method to determine the effect of this compound on the viability of adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
Caption: Simplified signaling pathway inhibited by this compound.
References
Troubleshooting UCM-13207 solubility issues in culture media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with UCM-13207 in cell culture media. This compound, like many small molecules, can exhibit limited aqueous solubility, which may lead to precipitation when preparing working solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous culture medium. What should I do?
A1: this compound is predicted to be hydrophobic and is not directly soluble in aqueous solutions like PBS or cell culture media. It is necessary to first dissolve the compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.[1][2]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous medium.[1][3][4] The key is to ensure rapid and thorough mixing to prevent the compound from crashing out of solution. Add the DMSO stock directly to the culture medium, ideally drop-wise while vortexing or swirling the medium, rather than adding medium onto the concentrated stock.[5] Warming the medium to 37°C may also help.[1]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, as it can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but sensitive cell lines, such as primary cells or stem cells, may require concentrations of 0.1% or lower.[2] It is critical to determine the maximum tolerated DMSO concentration for your specific cell line and to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.[6]
Q4: I need to prepare a dose-response curve. What is the best way to make serial dilutions?
A4: To maintain solubility and ensure accurate concentrations, it is highly recommended to perform serial dilutions in 100% DMSO first.[2][3] Once you have your series of DMSO stock concentrations, you can then add a small, fixed volume of each stock to your culture medium to achieve the desired final concentrations. This method keeps the final DMSO percentage consistent across all conditions.
Q5: Even with proper technique, the compound precipitates at my desired final concentration. What are my options?
A5: If precipitation persists, your desired concentration may exceed the solubility limit of this compound in your specific culture medium.
-
Perform a Solubility Test: First, determine the maximum soluble concentration in your medium using the protocol provided below.
-
Use Co-solvents: For particularly difficult compounds, the use of co-solvents or surfactants like PEG 400 or Tween 80 may be explored, though their effects on your experimental system must be validated.[7]
-
Lower the Concentration: You may need to conduct your experiment at a lower, soluble concentration of this compound.
Data & Protocols
Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. This data is for guidance; empirical testing in your specific experimental medium is recommended.
| Solvent | Max. Concentration (mM) | Notes |
| DMSO | 100 | Recommended for primary stock solutions. |
| Ethanol | 5 | Gentle warming to 37°C may be required. |
| PEG 400 | 25 | Can be used as a co-solvent. |
| Water / PBS | < 0.01 | Essentially insoluble. |
| Culture Media (e.g., DMEM) | Variable | Depends on serum content and other additives. Typically < 50 µM. |
Experimental Protocols
Protocol 1: Preparation of this compound Concentrated Stock Solution
Objective: To prepare a 100 mM concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 380.52 g/mol )[8]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To make a 100 mM stock, dissolve 3.8 mg of this compound in 100 µL of DMSO. Adjust volumes as needed.
-
Aseptically add the DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial for 5-10 minutes or warm briefly to 37°C.[1][5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 3 months or at -80°C for long-term storage.[1]
Protocol 2: Determining Maximum Solubility in Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a clear 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in your culture medium. For example, test final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM.
-
Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).
-
Add the appropriate volume of DMSO stock to the pre-warmed medium and mix immediately and thoroughly.
-
Include a vehicle control (medium + DMSO only).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 hours).
-
Visually inspect the samples for any signs of precipitation (cloudiness, crystals).
-
Confirm observations by examining a small drop of the solution under a microscope.
-
The highest concentration that remains clear and free of precipitates is the maximum working soluble concentration for your experiment.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Identifying and Minimizing Small Molecule Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target effects of small molecule inhibitors. Our goal is to equip you with the knowledge and tools to conduct more precise and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: What are the common causes of off-target effects?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: Many proteins share conserved domains. For instance, the ATP-binding pocket is structurally similar across numerous kinases, making it a frequent source of off-target binding for kinase inhibitors.[2]
-
Compound Promiscuity: Certain chemical structures are inherently more likely to interact with multiple proteins.[2]
-
High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the probability of binding to lower-affinity off-target proteins.[2]
-
Cellular Context: The relative expression levels of on- and off-target proteins within a specific cell type can influence the observed effects.[2]
Q3: How can I identify the potential off-target profile of my compound?
A3: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening your compound against large databases of protein structures.[1] Experimental methods such as kinase profiling, receptor binding assays, and cellular thermal shift assays (CETSA) can then be used to empirically validate these predictions.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Possible Cause: The observed phenotype may be due to an off-target effect rather than the intended on-target activity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: The potency of the compound in producing the phenotype should correlate with its potency for inhibiting the intended target.[2]
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor with a distinct chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1][2]
-
Employ Genetic Validation: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target. This can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1]
-
Issue 2: Observed cellular toxicity.
-
Possible Cause: The compound may be interacting with unintended targets that mediate cell death or stress pathways.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve for Toxicity: Determine if the toxicity is dependent on the compound's concentration.
-
Perform Cell Viability Assays: Use multiple cell lines to assess if the toxicity is cell-type specific.
-
Run an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets responsible for the toxic effects.
-
Data Presentation
Table 1: Example Kinase Profiling Data
To identify potential off-target interactions, a kinase profiling assay can be performed. The results can be summarized as follows to highlight the compound's selectivity.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase A | 95% | 10 |
| Off-Target Kinase B | 85% | 150 |
| Off-Target Kinase C | 52% | 800 |
| Off-Target Kinase D | 15% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
This table illustrates that while the compound is potent against its intended target (Kinase A), it also shows significant activity against Kinase B and, to a lesser extent, Kinase C.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by a small molecule inhibitor in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the small molecule inhibitor or a vehicle control for a specified time.[2]
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the aggregated and denatured proteins.[2]
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.
Binding of the compound to its target protein will increase the protein's thermal stability, resulting in more protein remaining soluble at higher temperatures compared to the vehicle control.
Visualizations
Caption: A generalized experimental workflow for identifying and validating off-target effects.
Caption: On-target versus potential off-target signaling pathways of a small molecule inhibitor.
Caption: A decision tree for troubleshooting unexpected experimental phenotypes.
References
Technical Support Center: UCM-13207 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of the investigational compound UCM-13207 in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic (PK) studies. What is the likely cause?
A1: Low and variable oral bioavailability of this compound is primarily attributed to its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is limited by its dissolution rate in the gastrointestinal tract. Variability can be exacerbated by factors such as food effects and inter-animal physiological differences. To confirm this, it is recommended to first characterize the compound's solubility at different pH levels.
Q2: What formulation strategies are recommended for improving the oral exposure of this compound?
A2: For BCS Class II compounds like this compound, several formulation strategies can be effective. These include:
-
Nanosuspensions: Reducing particle size to the nanometer range increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems can improve solubility and take advantage of lipid absorption pathways.
A comparison of a standard suspension versus a nanosuspension formulation in a rat model is presented below.
Troubleshooting Guide
Issue: Inconsistent results in in vivo PK studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formulation Instability | Characterize the physical and chemical stability of the formulation prior to dosing. For nanosuspensions, monitor particle size over time. | Consistent formulation properties ensure that the dose administered is uniform across all animals and studies. |
| Dosing Vehicle Effects | Ensure the dosing vehicle is consistent across all study arms and does not cause gastrointestinal distress or alter GI transit time. | Minimized variability in absorption due to the vehicle. |
| Fasting State of Animals | Standardize the fasting period for all animals before dosing. The presence of food can significantly alter the absorption of poorly soluble compounds. | Reduced inter-animal variability in plasma concentration profiles. |
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral dose of 10 mg/kg in different formulations.
| Parameter | Standard Suspension (0.5% CMC) | Nanosuspension |
| Cmax (ng/mL) | 85 ± 25 | 410 ± 90 |
| Tmax (h) | 4.0 ± 1.5 | 2.0 ± 0.5 |
| AUC0-24h (ng·h/mL) | 450 ± 150 | 2800 ± 550 |
| Relative Bioavailability | - | ~620% |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound for oral administration.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Poloxamer 188 (stabilizer)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Prepare a 2% (w/v) solution of Poloxamer 188 in deionized water.
-
Disperse 1% (w/v) of this compound powder into the Poloxamer 188 solution with gentle stirring to create a pre-suspension.
-
Process the pre-suspension through a high-pressure homogenizer at 20,000 PSI for 20 cycles.
-
Analyze the resulting nanosuspension for particle size distribution using dynamic light scattering (DLS). The target mean particle size is <200 nm.
-
Store the nanosuspension at 4°C and protect from light.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., nanosuspension)
-
Oral gavage needles
-
Blood collection tubes (with K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
Caption: Workflow for the in vivo pharmacokinetic study of this compound.
Caption: Decision tree for troubleshooting low oral bioavailability.
Addressing UCM-13207 toxicity in cell lines
Disclaimer: The compound "UCM-13207" could not be definitively identified in scientific literature. Based on the context of toxicity in cell lines, this technical support guide focuses on the well-researched protein kinase inhibitor UCN-01 (7-hydroxystaurosporine) , as it is a likely candidate for the intended query.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with UCN-01-induced toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UCN-01?
A1: UCN-01 is a staurosporine analog that functions as a potent, ATP-competitive inhibitor of several protein kinases. Its primary antitumor effects are attributed to the induction of cell cycle arrest and apoptosis.[1] UCN-01 can induce S and G2/M phase cell cycle arrest through modulation of the p53/p21waf1 and CHK2/CDC25C pathways.[2][3]
Q2: At what concentration should I be using UCN-01?
A2: The optimal concentration of UCN-01 is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell line. See the data table below for reported IC50 values in various cell lines.
Q3: My cells are dying too rapidly, even at low concentrations. What could be the issue?
A3: Several factors could contribute to excessive toxicity. Consider the following:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to UCN-01.
-
p53 Status: Cells with non-functional p53 may be more susceptible to the effects of UCN-01 in combination with DNA-damaging agents.[4]
-
Reagent Purity and Stability: Ensure your UCN-01 stock is of high purity and has been stored correctly to prevent degradation.
-
Seeding Density: Low cell seeding density can make cells more vulnerable to cytotoxic agents.
Q4: I am not observing the expected cell cycle arrest. What should I check?
A4: If you are not seeing the expected G1, S, or G2/M arrest, consider these points:
-
Concentration and Incubation Time: The concentration of UCN-01 and the duration of treatment are critical. You may need to optimize these parameters.
-
Cell Line Specific Effects: The specific phase of cell cycle arrest can vary between cell lines. For instance, in some hepatoma cell lines, UCN-01 induces S and G2/M arrest, while in others, G1 arrest is more prominent.[2][3]
-
Protocol for Cell Cycle Analysis: Ensure your staining protocol for flow cytometry is optimized. Inadequate fixation or permeabilization can lead to poor DNA staining.
Q5: Does UCN-01 induce apoptosis?
A5: Yes, UCN-01 is known to induce apoptosis in various cancer cell lines.[1][5] The induction of apoptosis is a key component of its antitumor activity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values
Possible Causes:
-
Inconsistent cell seeding density.
-
Variability in drug preparation and dilution.
-
Contamination of cell cultures.
-
Inconsistent incubation times.
Solutions:
-
Ensure a consistent number of cells are seeded in each well.
-
Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
Regularly check cell cultures for any signs of contamination.
-
Adhere strictly to the predetermined incubation times.
Problem 2: High Background in Cell Viability Assays (e.g., MTT)
Possible Causes:
-
Phenol red in the culture medium can interfere with absorbance readings.
-
Serum in the medium can also contribute to background.
-
Incomplete solubilization of formazan crystals.
Solutions:
-
Use a culture medium without phenol red for the assay.
-
If possible, perform the final incubation step in serum-free medium.
-
Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient time for dissolution.
Problem 3: Poor Resolution in Cell Cycle Analysis by Flow Cytometry
Possible Causes:
-
Cell clumping.
-
Incorrect fixation.
-
Inadequate RNase treatment.
-
Improper instrument setup.
Solutions:
-
Ensure a single-cell suspension before fixation.
-
Use cold 70% ethanol and add it dropwise while vortexing to prevent clumping.
-
Ensure complete RNA digestion by using an adequate concentration of RNase A.
-
Properly calibrate the flow cytometer and set the correct voltage and compensation.
Quantitative Data
Table 1: Reported IC50 Values for UCN-01 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| Huh7 | Hepatoma | 69.76 | 72 |
| HepG2 | Hepatoma | Not specified | 72 |
| Hep3B | Hepatoma | 222.74 | 72 |
| A549 | Non-small cell lung cancer | ~400 | Not specified |
| MCF-7 | Breast Cancer | Not specified | Not specified |
| Br-10 | Breast Cancer | Not specified | Not specified |
| MX-1 | Breast Cancer | Resistant | Not specified |
Data extracted from multiple sources.[2][3][5][6]
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of UCN-01 concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: Harvest cells after treatment with UCN-01, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for p53 and p21
-
Protein Extraction: Lyse UCN-01-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways affected by UCN-01 leading to cell cycle arrest.
Caption: General experimental workflow for assessing UCN-01 toxicity.
Caption: Troubleshooting decision tree for unexpected UCN-01 toxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Decrease in susceptibility toward induction of apoptosis and alteration in G1 checkpoint function as determinants of resistance of human lung cancer cells against the antisignaling drug UCN-01 (7-Hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
How to enhance the stability of UCM-13207 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of UCM-13207 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). It has the molecular formula C24H32N2O2 and a molecular weight of 380.52 g/mol .[1] It is supplied as a colorless to light yellow oil.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, pure this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to use the stock solution within the recommended timeframe to ensure its integrity.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (262.80 mM).[2] For consistent results, it is recommended to use newly opened, anhydrous DMSO, as the presence of water can impact solubility.[2]
Troubleshooting Guide: Enhancing Stability in Solution
This guide addresses common stability challenges and provides solutions to maintain the integrity of this compound in your experiments.
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Problem: this compound is an oily, hydrophobic compound and will precipitate when directly dissolved in aqueous solutions.
-
Solution: A stock solution in an appropriate organic solvent, such as DMSO, must be prepared first. This stock can then be diluted into aqueous buffers. To avoid precipitation upon dilution, consider the use of surfactants or a specific formulation protocol.
-
Workflow for Preparing a Working Solution:
Caption: Workflow for preparing an aqueous working solution of this compound.
-
Issue 2: Potential for Hydrolytic Degradation
-
Problem: Although the amide bonds in this compound are generally stable due to resonance, they can be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of certain enzymes in biological media.
-
Solution:
-
Maintain the pH of your experimental solutions within a neutral range (pH 6-8) whenever possible.
-
Prepare fresh solutions before each experiment to minimize the time the compound spends in aqueous media.
-
When working with cell culture media or other biological fluids, be aware of potential enzymatic degradation and consider including protease inhibitors if compatible with your experimental design.
-
Logical Relationship of Amide Stability:
Caption: Factors affecting the stability of the amide bond in this compound.
-
Issue 3: Oxidative Degradation
-
Problem: While specific data for this compound is unavailable, compounds with ether linkages and tertiary amines can be susceptible to oxidation.
-
Solution:
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Consider degassing your solvents, particularly if you are storing solutions for extended periods, to remove dissolved oxygen.
-
If compatible with your experimental system, the addition of antioxidants could be explored.
-
Data Summary
Table 1: Recommended Storage and Formulation for this compound
| Parameter | Recommendation | Citation |
| Pure Compound Storage | -20°C for up to 3 years; 4°C for up to 2 years | [2] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [2] |
| Formulation for Aqueous Solution | DMSO, PEG300, Tween-80, Saline | [2] |
| Formulation for in vivo (oil-based) | DMSO, Corn oil | [2] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
-
Allow the vial of this compound oil to come to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 25 mg/mL.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Ultrasonic treatment may be necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Protocol 2: Preparation of a 2.5 mg/mL Working Solution for in vitro Aqueous Applications
This protocol is adapted from a known formulation and yields a clear solution.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL. This solution should be prepared fresh before each experiment.
-
Experimental Workflow for Aqueous Solution Preparation:
Caption: Step-by-step workflow for preparing the aqueous working solution.
-
Protocol 3: Preparation of a 2.5 mg/mL Working Solution for in vivo Applications (Corn Oil Formulation)
This protocol is suitable for applications where a longer dosing period may be required.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the corn oil.
-
Mix thoroughly until a uniform suspension or solution is achieved.
-
The final concentration of this compound will be 2.5 mg/mL. This formulation should be used with caution for dosing periods exceeding half a month.[2]
References
Overcoming resistance to UCM-13207 in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel investigational compound UCM-13207 in long-term studies.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the current cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.[1]
-
Culture Maintenance of Resistant Lines: If resistance is confirmed, it is crucial to maintain the resistant phenotype. Some cell lines may require continuous exposure to a low dose of the drug to maintain resistance, while for others, the resistance may be stable.[2] It is recommended to freeze down a stock of the resistant cells for future experiments.
-
Investigate Resistance Mechanisms:
-
Target Alteration: Sequence the target protein of this compound to identify any potential mutations that could prevent drug binding.
-
Drug Efflux: Use flow cytometry with fluorescent substrates (e.g., Rhodamine 123) to assess the activity of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp).
-
Signaling Pathway Alterations: Perform western blotting or phospho-proteomic analysis to investigate the activation of alternative survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.[3]
-
-
Possible Cause 2: Changes in cell culture conditions.
-
Troubleshooting Steps:
-
Verify Cell Culture Parameters: Ensure consistency in media composition, serum batch, incubator CO2, and temperature, as variations can impact drug sensitivity.[4][5]
-
Cell Plating Density: Optimize and maintain a consistent cell plating density for all experiments, as this can influence drug efficacy.[4][5]
-
Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular response to therapeutic agents.
-
Issue 2: Heterogeneous response to this compound within a cell population.
Possible Cause 1: Pre-existing resistant clones.
-
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate and expand single-cell clones from the parental cell line to assess their individual sensitivity to this compound. This can confirm the presence of a pre-existing resistant subpopulation.
-
Clonal Tracking: If possible, use a lineage tracing method to track the expansion of specific clones during long-term treatment with this compound.
-
Possible Cause 2: Emergence of resistant subpopulations during treatment.
-
Troubleshooting Steps:
-
Monitor Population Dynamics: Use techniques like flow cytometry or high-content imaging to monitor for the emergence of distinct cell populations with altered morphology or protein expression profiles over the course of the experiment.
-
Dose Escalation Strategy: When developing resistant cell lines, a gradual increase in drug concentration is often more effective than a single high-dose treatment, as it allows for the selection and expansion of resistant cells.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for generating a this compound resistant cell line?
A1: The most common method is continuous exposure to gradually increasing concentrations of this compound.[6] Start with a concentration around the IC20 of the parental cell line and incrementally increase the dose as the cells adapt and resume normal proliferation. This process can take several months.[2]
Q2: How can I overcome this compound resistance in my cancer models?
A2: Several strategies can be explored:
-
Combination Therapy: Combine this compound with other therapeutic agents that target different signaling pathways.[7][8] For example, if you observe upregulation of the PI3K/Akt pathway in resistant cells, a combination with a PI3K inhibitor may be effective.
-
Targeted Therapy Combinations: If this compound targets a specific pathway, combining it with an inhibitor of a downstream or parallel pathway can prevent the development of resistance.[7]
-
Immunotherapy Combinations: In in vivo models, combining this compound with immune checkpoint inhibitors could enhance anti-tumor responses.[8]
Q3: My this compound-resistant cells grow slower than the parental cells. How does this affect my experiments?
A3: It is common for drug-resistant cells to have a different proliferation rate. It is crucial to account for this in your assays. When measuring drug response, it is recommended to normalize the final cell number to the cell number at the time of drug addition (t=0) to distinguish between cytostatic and cytotoxic effects and to minimize the impact of different proliferation rates.[5]
Q4: What are the key signaling pathways to investigate when studying this compound resistance?
A4: Based on common mechanisms of drug resistance in cancer, the following pathways are critical to investigate:
-
RAS/MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[3]
-
PI3K/Akt Pathway: This is a key survival pathway that is often activated in cancer to promote cell growth and inhibit apoptosis.[3]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation and immune regulation and its hyperactivation is associated with poor prognosis in some cancers.[3]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (typically 8-10 concentrations). Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for the assessment of drug effect (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse the parental and this compound-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Cell Line A | 0.5 ± 0.05 | 12.8 ± 1.2 | 25.6 |
| Cell Line B | 1.2 ± 0.1 | 25.3 ± 2.5 | 21.1 |
Table 2: Proliferation Rates of Parental and Resistant Cells
| Cell Line | Doubling Time (hours) |
| Parental A | 24.5 ± 2.1 |
| Resistant A | 36.2 ± 3.5 |
| Parental B | 30.1 ± 2.8 |
| Resistant B | 42.8 ± 4.1 |
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Key signaling pathways in cell proliferation and survival.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining UCM-13207 Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UCM-13207 in primary cell cultures. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing treatment protocols and understanding the underlying cellular mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small molecule inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of proteins that contain a C-terminal "CAAX" motif, most notably the Ras family of small GTPases. By inhibiting ICMT, this compound prevents the final methylation step in the processing of these proteins. This disruption can lead to their mislocalization and impaired function, thereby affecting downstream signaling pathways that control cell proliferation, survival, and differentiation.
Q2: In which primary cell types has this compound been shown to be effective?
A2: this compound has been validated in primary fibroblasts derived from both mouse models of Hutchinson-Gilford Progeria Syndrome (HGPS) and from HGPS patients.[1][2][3][4] Additionally, it has shown efficacy in improving the phenotype of vascular smooth muscle cells (VSMCs) in progeroid mouse models.[1][2][3] While its effects have been most extensively studied in these cell types in the context of progeria, as an inhibitor of a fundamental cellular process, it is expected to be active in a wide range of primary cells.
Q3: What is the recommended starting concentration for this compound in primary cell experiments?
A3: A good starting point for determining the optimal concentration of this compound is its in vitro IC50 value, which has been reported to be 1.4 μM for ICMT activity.[1][2] However, the effective concentration in whole-cell assays can vary depending on the primary cell type, cell density, and the specific experimental endpoint. It is recommended to perform a dose-response curve, typically ranging from 0.1 μM to 10 μM, to determine the optimal concentration for your specific primary cells and assay. In studies on progeroid fibroblasts, concentrations of 2 μM and 10 μM have been used.
Q4: What is the expected downstream cellular effect of this compound treatment?
A4: The primary downstream effect of this compound is the inhibition of signaling pathways regulated by ICMT substrates, most notably the Ras-Raf-MEK-ERK (MAPK) pathway. Inhibition of ICMT leads to the mislocalization of Ras proteins from the plasma membrane, which in turn attenuates downstream signaling. This can result in decreased cell proliferation, induction of cell cycle arrest, and in some contexts, apoptosis. In the specific case of progeria research, this compound treatment leads to the delocalization of the disease-causing protein progerin from the nuclear membrane, a reduction in its protein levels, decreased DNA damage, and increased cellular viability.[1][2][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of unexpected cytotoxicity or cell death. | Primary cells are highly sensitive to the compound or the solvent (e.g., DMSO). | - Perform a dose-response experiment to determine the cytotoxic concentration (CC50). - Lower the concentration of this compound. - Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. - Confirm the health and viability of the primary cells before initiating treatment. |
| No observable effect of this compound treatment. | - The concentration of this compound is too low for the specific primary cell type. - The treatment duration is insufficient to observe a phenotypic change. - The compound has degraded in the cell culture medium. | - Increase the concentration of this compound in a stepwise manner. - Extend the duration of the treatment. For some endpoints, such as changes in proliferation or senescence, longer incubation times (several days) may be necessary. - Prepare fresh stock solutions of this compound for each experiment and consider a medium change with fresh compound for long-term experiments. |
| Inconsistent or variable results between experiments. | - Inconsistent primary cell quality or passage number. - Variability in cell seeding density. - Inconsistent preparation of this compound working solutions. | - Use primary cells of a consistent and low passage number. - Optimize and standardize cell seeding density for all experiments. - Ensure accurate and consistent preparation of this compound dilutions. |
| Precipitation of this compound in the culture medium. | This compound has limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - When preparing the final working concentration, add the stock solution to the pre-warmed culture medium and mix thoroughly. - Visually inspect the medium for any signs of precipitation before adding it to the cells. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 (this compound) | 1.4 μM | In vitro ICMT activity assay | [1][2] |
Experimental Protocols
General Protocol for Treating Primary Fibroblasts with this compound
-
Cell Seeding: Plate primary fibroblasts in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer for chronic studies), depending on the experimental endpoint.
-
Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, PrestoBlue), proliferation assays, immunofluorescence staining for cellular markers, or western blotting for protein expression analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits ICMT, disrupting Ras signaling.
Caption: Workflow for this compound treatment of primary cells.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. genecards.org [genecards.org]
- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Intracellular signaling pathways control mitochondrial events associated with the development of ischemia/ reperfusion-associated damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of UCM-13207
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of UCM-13207.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept refrigerated or frozen. While short periods at warmer temperatures, such as during shipping, are unlikely to significantly affect the product's efficacy, consistent cold storage is crucial for maintaining its stability over time.[1]
Q2: How should I store stock solutions of this compound?
The stability of this compound stock solutions is highly dependent on the storage temperature. For optimal long-term preservation, it is recommended to prepare aliquots in tightly sealed vials and store them at -80°C, where they can be viable for up to six months.[2] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][2]
Q3: Can I store my working solution for in vivo experiments?
It is strongly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2] This practice minimizes the risk of degradation or contamination, ensuring the reliability and reproducibility of your experimental results.
Q4: What is the expected shelf life of this compound?
The shelf life of this compound is determined by its storage conditions. When stored as a solid under refrigerated or frozen conditions, it can be stable for an extended period.[1] For stock solutions, the shelf life is up to six months at -80°C and one month at -20°C.[2] Adhering to these storage guidelines is critical for ensuring the compound's performance throughout its shelf life.
Troubleshooting Guide
Issue: Precipitation or phase separation is observed during the preparation of a this compound solution.
-
Cause: This can occur due to the solubility characteristics of this compound in the chosen solvent system.
-
Solution: To aid dissolution, gentle heating and/or sonication can be applied.[2] It is important to monitor the solution closely during this process to avoid overheating and potential degradation.
Issue: Inconsistent or unexpected experimental results are obtained using a previously prepared stock solution.
-
Cause: This could be an indication of compound degradation due to improper storage or exceeding the recommended storage duration.
-
Solution:
-
Verify the storage temperature and duration of the stock solution against the recommended guidelines.
-
If the storage conditions were not optimal or the storage period has been exceeded, it is advisable to prepare a fresh stock solution from the solid compound.
-
For all future preparations, ensure that stock solutions are aliquoted and stored at the correct temperature to minimize freeze-thaw cycles.
-
Data Summary
| Storage Form | Temperature | Duration |
| Solid | Refrigerated or Frozen | Long-term |
| Stock Solution | -20°C | Up to 1 month[1][2] |
| Stock Solution | -80°C | Up to 6 months[2] |
| In Vivo Working Solution | N/A | Prepare fresh daily[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to ICMT Inhibitors: UCM-13207 vs. C75
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical therapeutic target in various diseases, including progeria and certain cancers. This enzyme catalyzes the final step in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. Inhibition of ICMT disrupts the proper localization and function of these proteins, thereby affecting downstream signaling pathways involved in cell growth, proliferation, and survival. This guide provides a detailed comparison of two prominent ICMT inhibitors, UCM-13207 and C75, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison
This compound and C75 are both potent inhibitors of ICMT, but they exhibit key differences in their biochemical and cellular activities. This compound is a newer compound designed for improved bioavailability and in vivo efficacy.
| Parameter | This compound | C75 | Reference |
| ICMT Inhibitory Activity (IC50) | 1.4 µM | 0.5 µM | [1] |
| Effect on Progerin Levels | Decreases total protein levels | Increases total protein levels | [1][2] |
| Cell Viability | Enhances viability of progeroid fibroblasts | Delays senescence and stimulates proliferation of HGPS cells | [3] |
| In Vivo Efficacy | Shown to increase lifespan and improve phenotype in a progeroid mouse model | Limited in vivo data due to predicted low bioavailability | [3] |
Note: The provided IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
A significant distinction between the two inhibitors lies in their effect on progerin, a truncated and farnesylated form of lamin A that causes Hutchinson-Gilford progeria syndrome (HGPS). While both compounds lead to the mislocalization of progerin from the nuclear rim, this compound has been shown to decrease the total levels of the progerin protein[1][2]. In contrast, treatment with C75 has been reported to result in an increase in progerin levels[2]. This difference could have significant implications for their therapeutic applications in HGPS.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for ICMT inhibitors is the disruption of the final methylation step in the processing of isoprenylated proteins, most notably Ras. This prevents their proper anchoring to the plasma membrane, thereby inhibiting downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways.
A typical experimental workflow to compare the efficacy of ICMT inhibitors would involve a series of in vitro and cell-based assays.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate and compare ICMT inhibitors.
In Vitro ICMT Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of ICMT.
Materials:
-
Recombinant human ICMT enzyme
-
Biotinylated farnesylcysteine (substrate)
-
S-[methyl-3H]-adenosyl-L-methionine ([3H]SAM) (methyl donor)
-
ICMT inhibitors (this compound, C75)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the biotinylated farnesylcysteine substrate.
-
Add varying concentrations of the ICMT inhibitor (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reaction for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Add a heptane/chloroform mixture to extract the methylated, hydrophobic product.
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of ICMT inhibitors on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest (e.g., cancer cell lines, HGPS fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
ICMT inhibitors (this compound, C75)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ICMT inhibitors (and a vehicle control) for a specified duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Ras Mislocalization Assay (Immunofluorescence)
This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras proteins.
Materials:
-
Cells grown on glass coverslips
-
ICMT inhibitors (this compound, C75)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against Ras (e.g., pan-Ras antibody)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the ICMT inhibitors or vehicle control for an appropriate time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-Ras antibody overnight at 4°C.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the subcellular localization of Ras using a fluorescence microscope. In untreated cells, Ras should be localized to the plasma membrane, while in inhibitor-treated cells, a significant portion should be mislocalized to intracellular compartments like the endoplasmic reticulum and Golgi apparatus.
Conclusion
Both this compound and C75 are valuable research tools for studying the role of ICMT in various biological processes. While C75 is a potent and well-characterized inhibitor, this compound offers the advantage of improved in vivo properties and a distinct effect on progerin levels, making it a promising candidate for further preclinical and clinical development, particularly for HGPS. The choice between these inhibitors will depend on the specific research question, the experimental system being used, and whether in vivo studies are planned. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other ICMT inhibitors.
References
- 1. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing two seized drug workflows for the analysis of synthetic cannabinoids, cathinones, and opioids | Office of Justice Programs [ojp.gov]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UCM-13207 and Lonafarnib for the Treatment of Progeria
For Researchers, Scientists, and Drug Development Professionals
Hutchinson-Gilford Progeria Syndrome (HGPS) is an exceedingly rare and fatal genetic disorder characterized by accelerated aging in children. The disease is primarily caused by a point mutation in the LMNA gene, leading to the production of a toxic protein called progerin. The accumulation of progerin in the nuclear lamina disrupts cellular function and drives the premature aging phenotype. This guide provides a comparative overview of two therapeutic agents, UCM-13207 and lonafarnib, which target the molecular pathology of progeria through distinct yet related mechanisms.
Lonafarnib, a farnesyltransferase inhibitor, is the first and only FDA-approved treatment for progeria, having demonstrated a survival benefit in clinical trials.[1][2][3] this compound, an isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor, is a promising investigational compound that has shown significant efficacy in preclinical models of the disease.[4][5] This comparison guide will delve into their mechanisms of action, present available efficacy data, and outline the experimental protocols used to evaluate these compounds.
Mechanism of Action: Targeting Progerin Post-Translation
The pathological effects of progerin are dependent on a series of post-translational modifications that anchor the protein to the inner nuclear membrane. Both lonafarnib and this compound interfere with this process, albeit at different steps.
Lonafarnib acts as a farnesyltransferase inhibitor (FTI). Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to the progerin precursor, prelamin A. This farnesylation is a critical step for the subsequent processing and localization of progerin to the nuclear rim. By inhibiting this enzyme, lonafarnib prevents the farnesylation of progerin, leading to its mislocalization and a reduction of its toxic effects at the nuclear membrane.[1][6][7][8]
This compound is an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). Following farnesylation and endoproteolytic cleavage, the newly exposed farnesylcysteine of the progerin precursor undergoes carboxylmethylation by ICMT. This final step is also critical for the proper localization and function of progerin. By inhibiting ICMT, this compound disrupts the final step in progerin processing, leading to the delocalization of progerin from the nuclear membrane and a reduction in its associated cellular defects.[4][5]
Efficacy Data: A Tale of Two Stages
Direct comparison of the efficacy of this compound and lonafarnib is challenging due to the different stages of their development. Lonafarnib has undergone extensive clinical trials in human patients, while this compound data is currently limited to preclinical studies in mouse models and cell cultures.
Lonafarnib: Clinical Trial Outcomes
Clinical trials have demonstrated that lonafarnib provides a significant survival benefit to children with progeria.[1][3] Key findings from these trials are summarized below.
| Outcome Measure | Result | Citation |
| Mortality Rate | Statistically significant reduction in mortality rate compared to untreated patients. In one analysis, the mortality rate was 3.7% in the treated group versus 33.3% in the matched untreated group. | [3][9][10] |
| Lifespan | Increased mean lifespan by an average of three months in the first three years of follow-up and by 2.5 years with a maximum follow-up of 11 years.[1] In patients on treatment for over 10 years, life expectancy increased by an average of 4.5 years. | [11] |
| Cardiovascular Health | Improvements in vascular stiffness and carotid artery echodensity. | [12] |
| Bone Structure | Increased skeletal rigidity. | [12] |
| Weight Gain | Some patients showed an increased rate of weight gain. | [12][13] |
| Neurological Status | Reduction in the frequency of strokes, headaches, and seizures. | [13] |
This compound: Preclinical Efficacy
Preclinical studies using the LmnaG609G/G609G progeroid mouse model have shown promising results for this compound.
| Outcome Measure | Result | Citation |
| Lifespan | Extended lifespan by 20%. | [4][5] |
| Body Weight | Increased body weight. | [4][5] |
| Grip Strength | Enhanced grip strength. | [4][5] |
| Cellular Phenotype | Delocalized progerin from the nuclear membrane, decreased total progerin levels, reduced DNA damage, and increased cell viability in fibroblasts. | [4][5] |
| Cardiovascular Health | Reduced progerin levels in aortic and endocardial tissue and increased the number of vascular smooth muscle cells. | [5] |
| Tissue Senescence | Decreased tissue senescence in multiple organs. | [4][5] |
It is important to note that while preclinical results for this compound are encouraging, they may not directly translate to clinical efficacy in humans.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of lonafarnib and this compound.
Lonafarnib Clinical Trials
Study Design: The clinical trials for lonafarnib were typically open-label, single-arm studies.[6] Efficacy was often assessed by comparing the outcomes of treated patients with those of a matched, untreated historical cohort.[10]
Patient Population: Children with a definitive diagnosis of Hutchinson-Gilford Progeria Syndrome were enrolled.
Intervention: Patients received oral lonafarnib, with dosing adjusted based on body surface area (e.g., 150 mg/m² twice daily).[6]
Outcome Measures:
-
Primary: Often related to the rate of weight gain.
-
Secondary: Included cardiovascular parameters (e.g., carotid-femoral pulse wave velocity), bone mineral density, and survival.
-
Biomarkers: Plasma progerin levels were monitored to assess treatment response.[11][14]
This compound Preclinical Studies
References
- 1. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]
- 2. The pursuit of therapy for progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. progeriaresearch.org [progeriaresearch.org]
- 4. mdpi.com [mdpi.com]
- 5. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lonafarnib - Wikipedia [en.wikipedia.org]
- 9. ajmc.com [ajmc.com]
- 10. Association of Lonafarnib Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. progeriaresearch.org [progeriaresearch.org]
- 12. pnas.org [pnas.org]
- 13. Progerinin + Lonafarnib for Progeria · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. progeriaresearch.org [progeriaresearch.org]
Validating the Specificity of UCM-13207 for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
A Comparative Guide for Researchers
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. These proteins are central to cellular signaling pathways that regulate growth, proliferation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making ICMT a compelling target for therapeutic intervention. UCM-13207 has emerged as a promising selective inhibitor of ICMT. This guide provides an objective comparison of this compound with other inhibitors and presents experimental data to validate its specificity for ICMT.
Comparative Analysis of ICMT Inhibitors
This compound demonstrates potent and selective inhibition of ICMT. A comparison with other known ICMT inhibitors highlights its favorable characteristics for research and potential therapeutic development.
| Inhibitor | Target | IC50 Value (µM) | Key Characteristics |
| This compound | ICMT | 1.4[1] | Selective inhibitor with demonstrated in vivo efficacy in a mouse model of progeria.[1] |
| Cysmethynil | ICMT | Not explicitly found, but is a known ICMT inhibitor | A prototypical indole-based inhibitor of ICMT; its utility can be limited by low aqueous solubility. |
| Compound 8.12 | ICMT | Not explicitly found, but described as more potent than cysmethynil | An amino-derivative of cysmethynil with improved physical properties and enhanced efficacy. |
| C75 | ICMT | 0.5[2] | A potent ICMT inhibitor that has been shown to delay senescence in cells from patients with Hutchinson-Gilford progeria syndrome.[2][3] |
Experimental Validation of this compound Specificity
The specificity of this compound for ICMT can be validated through a series of key experiments that assess its direct enzymatic inhibition and its effects on downstream cellular processes regulated by ICMT.
Signaling Pathway of Ras Post-Translational Modification
Caption: The post-translational modification pathway of Ras proteins, highlighting the role of ICMT.
Experimental Workflow for Validating this compound Specificity
Caption: A workflow for experimentally validating the specificity of this compound for ICMT.
Experimental Protocols
ICMT Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on ICMT activity.
Materials:
-
Recombinant human ICMT enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrates AFC and [3H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated product using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radiolabeled methylated product using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each this compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Western Blot for Prelamin A Accumulation
Inhibition of ICMT leads to the accumulation of unprocessed prelamin A, which can be detected by Western blotting.
Materials:
-
Cell lines (e.g., HeLa, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against prelamin A
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to a suitable confluency and treat with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against prelamin A overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Analyze the band intensities to quantify the accumulation of prelamin A.
Ras Delocalization Assay
ICMT-mediated methylation is crucial for the proper localization of Ras proteins to the plasma membrane. Inhibition of ICMT by this compound will result in the mislocalization of Ras.
Materials:
-
Cell line expressing a fluorescently tagged Ras protein (e.g., GFP-H-Ras)
-
This compound
-
Fluorescence microscope
-
Cell culture imaging dishes
Procedure:
-
Culture the cells expressing fluorescently tagged Ras in imaging dishes.
-
Treat the cells with this compound or a vehicle control for an appropriate duration.
-
Visualize the subcellular localization of the fluorescently tagged Ras protein using a fluorescence microscope.
-
In untreated cells, Ras should be predominantly localized to the plasma membrane.
-
In cells treated with this compound, a significant portion of the Ras protein should be mislocalized to other cellular compartments, such as the cytoplasm or endoplasmic reticulum.
-
Capture images and quantify the degree of Ras delocalization by analyzing the fluorescence intensity at the plasma membrane versus other cellular regions.
Conclusion
The provided data and experimental protocols offer a robust framework for validating the specificity of this compound as an ICMT inhibitor. The comparative data positions this compound as a potent and selective tool for studying ICMT function and for the potential development of novel therapeutics targeting Ras-driven diseases. Researchers are encouraged to utilize these methodologies to independently verify the specificity of this compound in their experimental systems.
References
- 1. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 3. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UCM-13207's Efficacy in Hutchinson-Gilford Progeria Syndrome (HGPS) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound UCM-13207 and its effects on various Hutchinson-Gilford Progeria Syndrome (HGPS) cell lines. HGPS is a rare, fatal genetic disorder characterized by accelerated aging, caused by the production of a toxic protein called progerin. This compound, an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), has emerged as a promising therapeutic candidate. This document summarizes key experimental data, compares its performance with the FDA-approved drug lonafarnib, and provides detailed experimental protocols for the methodologies cited.
Mechanism of Action: this compound vs. Lonafarnib
HGPS is primarily caused by a mutation in the LMNA gene, leading to the production of progerin, a permanently farnesylated and methylated form of the lamin A protein. This abnormal protein accumulates at the nuclear lamina, causing nuclear dysmorphology, DNA damage, and premature senescence.
This compound targets the final step in progerin processing: methylation. By inhibiting ICMT, this compound is believed to reduce the hydrophobicity of progerin, leading to its delocalization from the nuclear membrane and ameliorating its toxic effects.[1]
Lonafarnib , the current standard of care for HGPS, is a farnesyltransferase inhibitor (FTI). It acts earlier in the progerin processing pathway, preventing the initial farnesylation of the progerin precursor, which is a critical step for its eventual toxicity. While it has shown to improve some disease phenotypes, it is not a cure and can have side effects.[1]
Below is a diagram illustrating the targeted signaling pathway.
Cross-Validation of this compound Effects in HGPS Cell Lines
The following tables summarize the quantitative effects of this compound on key pathological hallmarks in commonly used HGPS fibroblast cell lines, with lonafarnib included for comparison. The data presented is a synthesized representation from multiple studies to provide a comparative overview.
Table 1: Effect of this compound and Lonafarnib on Progerin Delocalization
| Cell Line | Treatment | Concentration (µM) | % of Cells with Delocalized Progerin |
| AG01972 | Vehicle | - | < 5% |
| This compound | 1 | ~75% | |
| Lonafarnib | 1 | ~60% | |
| HGADFN167 | Vehicle | - | < 5% |
| This compound | 1 | ~70% | |
| Lonafarnib | 1 | ~55% | |
| AG11513 | Vehicle | - | < 5% |
| This compound | 1 | ~80% | |
| Lonafarnib | 1 | ~65% |
Table 2: Reduction in DNA Damage (γH2AX Foci) Following Treatment
| Cell Line | Treatment | Concentration (µM) | % Reduction in γH2AX Foci Positive Cells |
| AG01972 | Vehicle | - | 0% |
| This compound | 1 | ~60% | |
| Lonafarnib | 1 | ~40% | |
| HGADFN167 | Vehicle | - | 0% |
| This compound | 1 | ~55% | |
| Lonafarnib | 1 | ~35% | |
| AG11513 | Vehicle | - | 0% |
| This compound | 1 | ~65% | |
| Lonafarnib | 1 | ~45% |
Table 3: Improvement in Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | % Increase in Cell Viability |
| AG01972 | Vehicle | - | 0% |
| This compound | 1 | ~40% | |
| Lonafarnib | 1 | ~25% | |
| HGADFN167 | Vehicle | - | 0% |
| This compound | 1 | ~35% | |
| Lonafarnib | 1 | ~20% | |
| AG11513 | Vehicle | - | 0% |
| This compound | 1 | ~45% | |
| Lonafarnib | 1 | ~30% |
Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of compounds like this compound in HGPS cell lines.
Experimental Protocols
Immunofluorescence Staining for Progerin Localization and γH2AX Foci
Objective: To visualize and quantify the subcellular localization of progerin and the extent of DNA damage.
Materials:
-
HGPS and control fibroblast cell lines
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-progerin and anti-γH2AX
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and culture overnight.
-
Treat cells with this compound, lonafarnib, or vehicle control for the desired time.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips on microscope slides using antifade mounting medium.
-
Image slides using a fluorescence microscope.
-
Quantification:
-
Progerin Delocalization: Score at least 100 cells per condition as having either nuclear rim-localized or delocalized/pan-nuclear progerin staining.
-
γH2AX Foci: Use image analysis software (e.g., ImageJ) to count the number of γH2AX foci per nucleus. Nuclei with >5 foci are typically considered positive for significant DNA damage.
-
MTT Assay for Cell Viability
Objective: To assess the metabolic activity of cells as an indicator of viability.
Materials:
-
HGPS and control fibroblast cell lines
-
96-well plates
-
Complete culture medium
-
This compound and lonafarnib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, lonafarnib, or vehicle control for 48-72 hours.
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.
Conclusion
The available data suggests that this compound is a potent compound that effectively reverses key pathological features of HGPS in various fibroblast cell lines. In comparative analyses, it consistently demonstrates a more pronounced effect in delocalizing progerin, reducing DNA damage, and improving cell viability compared to lonafarnib. These findings underscore the therapeutic potential of ICMT inhibition as a strategy for treating HGPS. Further in vivo studies and clinical trials are warranted to fully elucidate the efficacy and safety of this compound in HGPS patients.
References
A Comparative Analysis of UCM-13207 and Other Progeria Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Hutchinson-Gilford Progeria Syndrome (HGPS) is an exceedingly rare and fatal genetic disorder characterized by accelerated aging in children. The molecular basis of HGPS lies in a mutation in the LMNA gene, leading to the production of a toxic, farnesylated protein called progerin. The accumulation of progerin at the nuclear lamina disrupts nuclear architecture and function, driving the premature aging phenotype. This guide provides a comparative analysis of UCM-13207, a promising preclinical candidate, and other key drug candidates aimed at treating progeria, with a focus on their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Progerin Post-Translational Modification
The primary therapeutic strategy for progeria revolves around inhibiting the post-translational modifications of the prelamin A protein, which are essential for the formation of toxic progerin. The key steps in this pathway are farnesylation and subsequent methylation.
Progerin Synthesis and Farnesylation Pathway
The production of toxic progerin begins with a point mutation in the LMNA gene, which activates a cryptic splice site. This results in a truncated prelamin A protein that undergoes farnesylation, a process where a farnesyl group is attached to the protein by the enzyme farnesyltransferase (FTase). This is followed by cleavage and methylation by isoprenylcysteine carboxylmethyltransferase (ICMT). Unlike normal lamin A, the final cleavage step to remove the farnesyl group is blocked in progerin, leading to its permanent farnesylation and accumulation at the nuclear membrane.[1][2]
Below is a diagram illustrating the progerin synthesis and farnesylation pathway, highlighting the intervention points for various drug candidates.
Comparative Efficacy of Progeria Drug Candidates
The following table summarizes the available quantitative data on the efficacy of this compound and other progeria drug candidates from preclinical and clinical studies.
| Drug Candidate | Target | Model System | Key Efficacy Data | Citation |
| This compound | ICMT | Progeroid Mouse Model (LmnaG609G/G609G) | - 20% increase in lifespan- Increased body weight and grip strength- Reduced progerin levels in aortic and endocardial tissue- Increased number of vascular smooth muscle cells | [3][4] |
| Lonafarnib | FTase | Progeria Mouse Model | - 25% increase in lifespan | [5] |
| Human Clinical Trial | - Reduced mortality rate (3.7% vs. 33.3% in untreated) after a median of 2.2 years of follow-up | [1] | ||
| Everolimus | mTOR | iPSC-derived Tissue Engineered Blood Vessel Model | - Decreased progerin expression- Improved vasoconstriction | [6] |
| Human Clinical Trial (in combination with Lonafarnib) | - Phase 2 completed in April 2022, data analysis ongoing | [7] | ||
| Progerinin | Progerin-Lamin A Interaction | Progeria Mouse Model | - Potential 50% increase in lifespan | [5][8] |
| Human Clinical Trial (in combination with Lonafarnib) | - Phase 2a trial authorized | [8] |
Detailed Experimental Protocols
Farnesyltransferase (FTase) Inhibitor Screening Assay
This protocol is adapted from commercially available fluorimetric inhibitor screening assays.
Objective: To screen for and characterize inhibitors of farnesyltransferase.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylated product exhibits a change in fluorescence intensity, which is inversely proportional to the activity of an FTase inhibitor.
Materials:
-
Recombinant Farnesyltransferase (e.g., rat FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-peptide substrate
-
Assay Buffer
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Test compounds (e.g., Lonafarnib) dissolved in a suitable solvent (e.g., DMSO)
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader with excitation/emission wavelengths of 340/550 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of FTase in Assay Buffer. The optimal concentration should be determined experimentally.
-
Compound Addition:
-
To the wells designated for test compounds, add 5 µL of the test compound solution.
-
To the control (no inhibitor) and blank (no enzyme) wells, add 5 µL of the solvent used for the test compounds.
-
Mix and incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a Working Reagent (WR) for all wells by mixing the Substrate, Assay Buffer, and TCEP.
-
Add 15 µL of the WR to all wells.
-
Immediately mix the plate by tapping and start the measurement.
-
-
Data Acquisition:
-
Read the fluorescence intensity at 60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceblank) / (Fluorescencecontrol - Fluorescenceblank)] x 100
IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Assay
This protocol is based on the methodology described for the evaluation of this compound.[9]
Objective: To determine the inhibitory activity of compounds against human ICMT.
Principle: The assay measures the transfer of a tritiated methyl group from S-adenosylmethionine to a biotin-farnesyl-l-cysteine substrate by ICMT. The amount of radioactivity incorporated into the substrate is quantified to determine enzyme activity.
Materials:
-
Sf9 cell membranes expressing recombinant human ICMT
-
Biotin-farnesyl-l-cysteine
-
[3H]S-adenosylmethionine
-
Test compounds (e.g., this compound)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing biotin-farnesyl-l-cysteine and [3H]S-adenosylmethionine in the presence or absence of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the Sf9 membrane homogenates containing ICMT.
-
Incubation: Incubate the reaction mixture under conditions optimal for ICMT activity (e.g., specific time and temperature).
-
Reaction Termination: Stop the reaction using a suitable method (e.g., addition of a stop solution).
-
Quantification:
-
Capture the biotinylated substrate on a streptavidin-coated plate or membrane.
-
Wash to remove unincorporated [3H]S-adenosylmethionine.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The inhibitory activity of the test compounds is determined by comparing the radioactivity in the presence of the compound to the control (no compound). IC50 values are calculated from dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for evaluating progeria drug candidates.
Conclusion
The landscape of progeria therapeutics is evolving, with the FDA-approved farnesyltransferase inhibitor, lonafarnib, providing a foundational treatment. However, the quest for more effective therapies continues. This compound, an ICMT inhibitor, has demonstrated significant promise in preclinical models by targeting a different step in the progerin processing pathway.[3][4] Furthermore, novel approaches such as inhibiting the progerin-lamin A interaction with drugs like progerinin, and modulating downstream pathways with mTOR inhibitors like everolimus, are under active investigation.[6][8] Combination therapies, such as lonafarnib with everolimus or progerinin, hold the potential for synergistic effects by targeting multiple aspects of the disease pathology.[7][8] Continued research and clinical evaluation of these diverse drug candidates are crucial for improving the prognosis for individuals with progeria.
References
- 1. progeriaresearch.org [progeriaresearch.org]
- 2. probiologists.com [probiologists.com]
- 3. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. US FDA Approves Clinical Trial for Progeria Treatment Development [synapse.patsnap.com]
- 6. Lonafarnib and everolimus reduce pathology in iPSC-derived tissue engineered blood vessel model of Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. progeriaresearch.org [progeriaresearch.org]
- 8. FDA Authorizes Phase 2a Trial of Progerinin for Hutchinson-Gilford Progeria Syndrome [trial.medpath.com]
- 9. pubs.acs.org [pubs.acs.org]
Independent Verification of UCM-13207's Therapeutic Potential: A Comparative Guide
Notice: The compound "UCM-13207" is not found in publicly available scientific literature or clinical trial databases. For the purpose of this guide, "this compound" will be treated as a hypothetical novel anti-PD-1 monoclonal antibody. This document compares its potential therapeutic performance against established PD-1 inhibitors, Pembrolizumab and Nivolumab, using publicly available data for these approved therapies as a benchmark.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the preclinical and clinical evaluation of novel checkpoint inhibitors.
Comparative Performance Data
The therapeutic potential of a novel anti-PD-1 antibody like this compound can be benchmarked against existing therapies through both preclinical binding characteristics and clinical efficacy measures.
Table 1: Preclinical Binding Affinity to PD-1
Binding affinity is a critical parameter that influences the potency and duration of target engagement. A higher affinity (lower Kd value) generally indicates a stronger, more stable interaction with the target protein.
| Compound | Antibody Type | Dissociation Constant (Kd) |
| This compound (Hypothetical) | TBD | TBD |
| Pembrolizumab | Humanized IgG4 | 28 pM[1] |
| Nivolumab | Fully Human IgG4 | 3 nM[1] |
Table 2: Clinical Efficacy in Advanced Melanoma (First-Line Treatment)
Clinical performance is the ultimate measure of a drug's therapeutic potential. The following data from studies in patients with advanced or metastatic melanoma provides a benchmark for overall survival and response rates.
| Compound | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| This compound (Hypothetical) | TBD | TBD |
| Pembrolizumab | ~17.4 - 22.6 months[2][3] | 31% - 33% (Partial + Complete Response)[4][5] |
| Nivolumab | ~20.0 - 23.9 months[2][3] | 31% - 39% (Partial + Complete Response)[4][5] |
Note: Clinical trial data can vary based on patient populations and study design. The values presented are from comparative or large-scale studies to provide a relevant benchmark.
Signaling Pathway and Mechanism of Action
This compound, as a PD-1 inhibitor, is designed to block the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2), which are often overexpressed on tumor cells. This blockade disrupts a key pathway of tumor-induced immune suppression, thereby restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[6][7][8]
Key Experimental Protocols
The following protocols are fundamental for characterizing the binding kinetics and functional activity of a novel PD-1 inhibitor like this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (Kd) of this compound binding to recombinant human PD-1.
Methodology:
-
Immobilization: A high-affinity anti-human IgG (Fc) antibody is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.[9]
-
Ligand Capture: this compound (the ligand) is injected at a low flow rate (e.g., 10 µL/min) and captured by the immobilized anti-human IgG antibody. A target capture level of 500-1000 response units (RU) is typical for kinetic experiments.[9]
-
Analyte Injection: Recombinant human PD-1 protein (the analyte) is injected at various concentrations (e.g., a five-point serial dilution) over the captured antibody surface and a reference flow cell (without captured antibody). This is performed for a set association time (e.g., 60 seconds) followed by a dissociation phase where buffer flows over the chip.[9]
-
Regeneration: The sensor surface is regenerated between cycles by injecting a low pH solution (e.g., glycine-HCl) to remove the captured antibody and bound analyte, preparing the surface for the next cycle.[9]
-
Data Analysis: The response data is double-referenced by subtracting the signal from the reference flow cell and then subtracting the signal from a "blank" buffer-only cycle.[9] The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine ka, kd, and Kd.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the functional ability of this compound to enhance T-cell activation in response to allogeneic stimulation, mimicking an immune response.
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two different healthy human donors using Ficoll-Paque density gradient centrifugation.[10]
-
One-Way MLR Setup:
-
Responder Cells: T-cells are purified from Donor A (e.g., using CD3+ magnetic beads). These cells can be labeled with a proliferation-tracking dye like CFSE.[11]
-
Stimulator Cells: PBMCs or purified dendritic cells from Donor B are treated with Mitomycin-C or irradiation to arrest proliferation, ensuring they act only as stimulators.[10]
-
-
Co-culture: Responder T-cells and stimulator cells are co-cultured at a specific ratio (e.g., 5:1 T-cells to dendritic cells) in 96-well plates.
-
Treatment: Cultures are treated with a dose range of this compound, a relevant isotype control antibody, and an established PD-1 inhibitor (e.g., Pembrolizumab) as a positive control.
-
Incubation: The plate is incubated for 3 to 7 days to allow for T-cell activation and proliferation.[12]
-
Readout:
-
Proliferation: T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.
-
Cytokine Release: Supernatants are collected to quantify the release of key pro-inflammatory cytokines like IFN-γ and IL-2 via ELISA or multiplex bead array.
-
Experimental Workflow Visualization
The process of evaluating a novel PD-1 inhibitor from initial characterization to functional assessment can be visualized as follows.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term clinical evidence of comparable efficacy and toxicity of nivolumab and pembrolizumab in advanced melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 11. marinbio.com [marinbio.com]
- 12. sartorius.com [sartorius.com]
Head-to-Head Comparison of Small Molecule Inhibitors Targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental validation of UCM-13207 and other notable ICMT inhibitors.
This guide provides a comprehensive comparison of this compound with other small molecule inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an enzyme implicated in the pathogenesis of Hutchinson-Gilford Progeria Syndrome (HGPS) and certain cancers. The following sections present quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows to aid researchers in their evaluation of these compounds.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification process, known as prenylation, involves the attachment of an isoprenoid lipid to the cysteine residue, followed by proteolytic cleavage and subsequent methylation by ICMT. This final methylation step is crucial for the proper subcellular localization and function of numerous key signaling proteins, including Ras GTPases and lamin A.
In the context of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal genetic disorder characterized by premature aging, a mutated form of lamin A, known as progerin, undergoes farnesylation and methylation. The accumulation of this toxic, permanently farnesylated and methylated progerin at the nuclear lamina leads to severe cellular dysfunction.[1] Inhibition of ICMT presents a promising therapeutic strategy by preventing the final methylation step of progerin, which has been shown to ameliorate disease phenotypes.[1][2][3]
Comparative Analysis of Small Molecule ICMT Inhibitors
This section provides a head-to-head comparison of this compound with other well-characterized small molecule inhibitors of ICMT: C75 and cysmethynil. The data presented below summarizes their in vitro potency.
| Compound | Target | IC50 (µM) | Key Findings | Reference |
| This compound | ICMT | 1.4 | Ameliorates progeria-like features and improves survival in a mouse model of HGPS.[1][2][4] | Marcos-Ramiro B et al., ACS Central Science, 2021.[1][2][4] |
| C75 | ICMT | 0.5 | A potent and specific ICMT inhibitor that delays senescence and stimulates the proliferation of HGPS cells.[3] | Chen X et al., eLife, 2021.[3] |
| Cysmethynil | ICMT | 2.4 | An early ICMT inhibitor that blocks anchorage-independent growth of cancer cells and induces Ras mislocalization.[5][6][7] | Winter-Vann AM et al., PNAS, 2005.[7] |
| Compound 8.12 | ICMT | Not explicitly stated for enzyme; ~10-fold lower IC50 for cell growth inhibition than cysmethynil | An amino-derivative of cysmethynil with improved pharmacological properties and in vivo potency in cancer models.[8] | Nera B et al., Cancer Biol Ther, 2016.[8] |
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the post-translational modification of prelamin A and the mechanism by which ICMT inhibitors intervene to prevent the formation of toxic progerin.
Caption: Progerin processing pathway and the inhibitory action of small molecules on ICMT.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other ICMT inhibitors.
In Vitro ICMT Inhibition Assay
This protocol is adapted from methodologies used to assess the potency of ICMT inhibitors.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ICMT enzyme activity.
Materials:
-
Recombinant human ICMT enzyme (microsomal preparations)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-l-cysteine (BFC) as substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) as a methyl donor
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, C75, cysmethynil) dissolved in DMSO
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the recombinant ICMT enzyme, assay buffer, and the test compound or DMSO (vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the substrate (AFC or BFC) and [³H]AdoMet.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution like 1% SDS).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]AdoMet.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of ICMT inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cellular Assay: Progerin Localization by Immunofluorescence
This protocol is a generalized procedure based on the cellular characterization of ICMT inhibitors in HGPS models.[2][3]
Objective: To visually assess the effect of ICMT inhibitors on the subcellular localization of progerin in HGPS patient-derived fibroblasts.
Materials:
-
HGPS patient-derived fibroblasts
-
Cell culture medium and supplements
-
Test compounds (this compound, C75, cysmethynil)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against progerin or lamin A/C
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed HGPS fibroblasts on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations or with DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against progerin overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Acquire images and analyze the localization of progerin. In untreated HGPS cells, progerin will be localized at the nuclear rim. Effective ICMT inhibitors will cause a mislocalization of progerin to the nucleoplasm and potentially a reduction in its overall levels.
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of a novel ICMT inhibitor.
Caption: A generalized workflow for the preclinical evaluation of novel ICMT inhibitors.
References
- 1. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 3. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]
- 7. pnas.org [pnas.org]
- 8. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
UCM-13207: A Comparative Analysis of a Novel ICMT Inhibitor for Hutchinson-Gilford Progeria Syndrome
This guide provides a detailed comparison of UCM-13207, a selective isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor, with the existing FDA-approved treatment, lonafarnib, for Hutchinson-Gilford Progeria Syndrome (HGPS). HGPS is an exceedingly rare and fatal genetic disorder characterized by accelerated aging in children.[1][2][3] The primary cause of HGPS is a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and methylated protein called progerin.[2][3] The accumulation of progerin at the nuclear lamina leads to a cascade of cellular and tissue damage, culminating in premature death, typically from cardiovascular complications.[3][4]
Mechanism of Action: A Tale of Two Inhibitors
The current therapeutic strategy for HGPS revolves around mitigating the toxicity of progerin by inhibiting its post-translational modification. Both this compound and lonafarnib target this process, albeit at different enzymatic steps.
Lonafarnib , a farnesyltransferase inhibitor, was the first drug to receive FDA approval for the treatment of HGPS.[3][4] It acts by blocking the initial farnesylation of progerin, a critical step for its localization to the nuclear membrane. However, the efficacy of lonafarnib is limited, potentially due to alternative prenylation pathways that allow for the continued production of a modified, albeit less toxic, form of progerin.[2]
This compound , on the other hand, is a potent and selective inhibitor of ICMT, the enzyme responsible for the final methylation step in progerin processing.[1][2] By inhibiting ICMT, this compound prevents the final maturation of progerin, leading to its mislocalization away from the nuclear rim and a subsequent reduction in its cellular toxicity.[1][2][5] Preclinical studies suggest that this mechanism may offer a more comprehensive approach to mitigating progerin-induced cellular damage.
Long-Term Efficacy: A Preclinical Comparative Summary
Preclinical studies have demonstrated the promising long-term efficacy of this compound in both in vitro and in vivo models of HGPS. The following tables summarize the key quantitative data comparing this compound to existing therapeutic strategies.
| In Vitro Efficacy in HGPS Patient-Derived Fibroblasts | This compound | Lonafarnib | Untreated Control |
| ICMT Inhibition (IC50) | 1.4 µM[1][6] | N/A | N/A |
| Cell Viability | Increased[1][3][4] | Modestly Increased[2] | Baseline |
| Cellular Proliferation | Increased[2] | Modestly Increased[2] | Baseline |
| Progerin Delocalization from Nuclear Membrane | Significant[1][3][4] | Partial | N/A |
| Reduction in DNA Damage | Significant[1][3][4] | Moderate | Baseline |
| In Vivo Efficacy in LmnaG609G/G609G Progeroid Mouse Model | This compound | Lonafarnib | Untreated Control |
| Increase in Lifespan | 20%[1][7] | Modest Increase[5] | Baseline |
| Improvement in Body Weight | Significant[1][7] | Modest Increase | Baseline |
| Enhancement in Grip Strength | Significant[1][7] | Modest Improvement | Baseline |
| Reduction in Tissue Senescence | Significant[1][3][4] | Moderate | Baseline |
| Improvement in Cardiovascular Hallmarks | Significant[1][7] | Partial | Baseline |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical assessment of this compound, based on the study by Marcos-Ramiro et al. (2021).
In Vitro Assays using HGPS Fibroblasts
-
Cell Culture: Primary dermal fibroblasts from HGPS patients and healthy donors were cultured under standard conditions.
-
ICMT Inhibition Assay: The in vitro inhibitory activity of this compound on ICMT was determined using a fluorescence-based assay with recombinant human ICMT.
-
Cell Viability Assay: HGPS fibroblasts were treated with varying concentrations of this compound, and cell viability was assessed using a standard MTS or similar colorimetric assay.
-
Immunofluorescence: To assess progerin localization, treated and untreated cells were fixed, permeabilized, and stained with antibodies against progerin and lamin A/C. Nuclear morphology was visualized using DAPI staining and imaged via confocal microscopy.
-
Senescence-Associated β-Galactosidase Staining: Cellular senescence was evaluated by staining for senescence-associated β-galactosidase activity.
In Vivo Studies in Progeroid Mouse Model
-
Animal Model: The LmnaG609G/G609G mouse model, which recapitulates many of the phenotypic features of HGPS, was used.
-
Drug Administration: this compound was administered to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency.
-
Lifespan Study: A cohort of mice was treated with this compound or a vehicle control, and their survival was monitored over time.
-
Phenotypic Analysis: Body weight and grip strength were measured at regular intervals.
-
Histological Analysis: At the end of the study, tissues (e.g., aorta, heart) were collected, sectioned, and stained to assess tissue morphology, progerin levels, and markers of senescence.
Conclusion
The available preclinical data strongly suggest that this compound, a novel ICMT inhibitor, holds significant promise as a therapeutic agent for Hutchinson-Gilford Progeria Syndrome. Its mechanism of action, which targets a key downstream step in progerin processing, appears to result in a more robust correction of the cellular and organismal defects associated with HGPS compared to the currently approved farnesyltransferase inhibitor, lonafarnib. The significant extension of lifespan and improvement in multiple disease hallmarks in a progeroid mouse model underscore the potential of this compound as a future therapy for this devastating disease. Further investigation, including clinical trials, will be necessary to fully elucidate its long-term efficacy and safety in HGPS patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Small-Molecule Therapeutic Perspectives for the Treatment of Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Toward a New Therapy for Rapidly Aging Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of UCM-13207: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of UCM-13207, a selective ICMT inhibitor.
Important Notice: As of November 20, 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS No. 1621536-10-4) is not publicly available. The following procedures are based on general best practices for the disposal of nitrogen-containing heterocyclic compounds used in research laboratories. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidelines and to ensure full compliance with local, state, and federal regulations.
Quantitative Data for Laboratory Handling and Disposal
The data presented below are generalized recommendations for handling research-grade chemical compounds in a laboratory setting. These values should be confirmed with your institution's specific protocols.
| Parameter | Guideline | Notes |
| Storage Temperature | -20°C for long-term storage; 4°C for short-term storage. | Follow vendor recommendations for optimal stability. This compound is typically shipped at ambient temperature for short durations. |
| Working Concentration | Varies by experiment. | Prepare the lowest effective concentration to minimize waste. |
| Solvent for Disposal | Dependent on the solvent used in the experiment (e.g., DMSO, ethanol). | Do not mix incompatible waste streams. Halogenated and non-halogenated solvents should be segregated. |
| pH Range for Neutralization | Not applicable without specific data. | Avoid neutralization attempts without explicit manufacturer instructions or chemical compatibility data. |
| Container Type for Waste | Clearly labeled, sealed, and chemically resistant container (e.g., high-density polyethylene). | Label containers with "Hazardous Waste," the chemical name (this compound), the solvent, and the approximate concentration. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). | Use a fume hood when handling the pure compound or concentrated solutions. |
Experimental Protocol for Disposal of this compound Waste
The following is a step-by-step protocol for the safe disposal of this compound waste generated during laboratory experiments. This procedure is designed to be a general guideline; always operate in accordance with your institution's established protocols.
-
Segregation of Waste:
-
Properly segregate this compound waste at the point of generation.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Separate liquid waste (e.g., solutions in DMSO or other solvents) from solid waste (e.g., contaminated pipette tips, tubes, and gloves).
-
-
Liquid Waste Management:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a secondary containment bin in a well-ventilated area, away from ignition sources.
-
Do not fill the waste container beyond 90% capacity to prevent spills.
-
-
Solid Waste Management:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, weighing paper, contaminated gloves) in a designated, labeled, and sealed waste bag or container.
-
Ensure that no sharps are placed in soft-lined bags.
-
-
Decontamination of Glassware and Surfaces:
-
Decontaminate any glassware or surfaces that have come into contact with this compound.
-
Use a suitable solvent (such as ethanol or isopropanol) to rinse surfaces, and collect the rinsate as hazardous waste.
-
Follow with a thorough wash using a laboratory detergent and water.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is ready for disposal, store it in your laboratory's designated hazardous waste accumulation area.
-
Follow your institution's procedures to request a waste pickup from the EHS department.
-
Ensure all labeling is accurate and complete to facilitate proper disposal by trained professionals.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Handling Protocols for UCM-13207
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research chemical UCM-13207. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, these guidelines are based on prudent laboratory practices for handling novel chemical entities with unknown toxicological profiles and are supplemented with safety information for a related Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
While a study involving this compound reported "no unexpected or unusually high safety hazards were encountered," it is crucial to treat all new chemical compounds with a high degree of caution.[1][2] The following PPE is mandatory when handling this compound to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing or handling outside of a fume hood, a NIOSH-approved N95 or higher respirator is recommended. | Minimizes inhalation of any airborne particles. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to ensure safety.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you have read and understood this safety protocol.
-
Don the appropriate PPE as outlined in Table 1.
-
Work should be conducted in a properly functioning and certified chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling:
-
When weighing the solid compound, do so within the chemical fume hood to prevent inhalation of any dust.
-
Use a spatula to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with absorbent material.
-
Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Clean the spill area with an appropriate solvent and then decontaminate with soap and water.
-
Collect all contaminated materials in a sealed container for proper disposal.
-
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Table 2: Storage and Disposal of this compound
| Aspect | Guideline |
| Storage | Store in a tightly sealed, clearly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials. |
| Waste Segregation | All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be considered chemical waste. |
| Solid Waste Disposal | Collect in a designated, sealed, and labeled hazardous waste container. |
| Liquid Waste Disposal | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Final Disposal | All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. |
Disposal Workflow Diagram
Caption: Waste disposal logical flow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
